Lidocaine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBQHJMYDGVZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
137-58-6 (Parent) | |
| Record name | Lidocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4058782 | |
| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
73-78-9 | |
| Record name | Lidocaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lidocaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lidocaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIDOCAINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC2CNF7XFP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Molecular Targets of Lidocaine Hydrochloride Beyond Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidocaine, a cornerstone of local anesthesia and antiarrhythmic therapy, is primarily recognized for its potent inhibition of voltage-gated sodium channels (VGSCs).[1][2] However, a growing body of evidence reveals a far more complex pharmacological profile. Lidocaine interacts with a diverse array of molecular targets, contributing to its broad therapeutic effects and, in some cases, its toxicity. This guide provides a comprehensive overview of these non-canonical targets, summarizing quantitative data, detailing experimental protocols for their investigation, and illustrating the key signaling pathways involved. The presented information underscores the polypharmacology of lidocaine and offers insights for future drug development and therapeutic applications.
Introduction
For decades, the mechanism of action of lidocaine has been predominantly attributed to its blockade of VGSCs, which prevents the generation and propagation of action potentials in neuronal and cardiac tissues.[1][2] While this interaction is central to its anesthetic and antiarrhythmic properties, it does not fully account for the entirety of lidocaine's clinical effects, such as its anti-inflammatory, analgesic, and neuroprotective properties.[3][4] Research has now expanded to a wider range of molecular targets, including other ion channels, G-protein coupled receptors (GPCRs), inflammatory signaling molecules, and mitochondrial components.[3][4][5][6] Understanding these "off-target" interactions is critical for a complete comprehension of lidocaine's therapeutic potential and for the rational design of new drugs with improved specificity and reduced side effects.
Non-Sodium Channel Molecular Targets of Lidocaine
Lidocaine's interactions extend to several families of proteins crucial for cellular signaling and function.
Ion Channels
Beyond its primary target, lidocaine modulates the activity of several other ion channels.
-
Potassium Channels: Lidocaine has been shown to inhibit various potassium channels. Notably, it blocks tandem pore domain potassium channels (K2P), such as TASK and TREK-1, which are involved in setting the resting membrane potential.[7][8] Inhibition of these channels can lead to membrane depolarization.[8]
-
Nicotinic Acetylcholine Receptors (nAChRs): Lidocaine inhibits nAChRs, which are ligand-gated ion channels crucial for synaptic transmission.[9] This inhibition is concentration-dependent and involves multiple mechanisms, including open-channel blockade and blockade of resting receptors.[9][10]
-
Acid-Sensing Ion Channels (ASICs): These proton-gated cation channels are implicated in pain perception and acidosis-mediated neuronal injury.[4][11] Lidocaine reversibly inhibits ASIC currents in a dose-dependent manner, with a preferential effect on the ASIC1a subunit.[4][11][12]
G-Protein Coupled Receptors (GPCRs)
Lidocaine can interfere with GPCR signaling pathways. It has been demonstrated that local anesthetics can inhibit GPCRs that signal through the Gαq protein subunit.[5] This suggests a broad, downstream mechanism of action rather than direct competition at the ligand-binding site of every receptor.
Inflammatory Signaling Pathways
A significant aspect of lidocaine's pharmacology is its anti-inflammatory effects, which are mediated through pathways independent of sodium channel blockade.[3]
-
Toll-Like Receptor 4 (TLR4): Lidocaine can inhibit the activation of TLR4, a key receptor in the innate immune response that recognizes bacterial lipopolysaccharide (LPS).[3] This inhibition subsequently downregulates downstream signaling cascades.
-
Nuclear Factor-kappa B (NF-κB): By inhibiting upstream signals like TLR4, lidocaine effectively reduces the activation and nuclear translocation of NF-κB, a pivotal transcription factor for pro-inflammatory cytokines like IL-6 and TNF-α.[3][13][14][15] This leads to a dose-dependent reduction in the production of these inflammatory mediators.[13]
Mitochondrial Targets
Lidocaine exerts significant effects on mitochondrial function, which can be both protective and toxic depending on the context and concentration.
-
Mitochondrial Respiration: At higher concentrations, lidocaine can inhibit mitochondrial respiration by blocking electron transport at the level of NADH dehydrogenase (Complex I).[16] It can also uncouple oxidative phosphorylation.[16]
-
Mitochondrial Membrane Potential (ΔΨm): Lidocaine can cause a rapid and complete loss of mitochondrial membrane potential. This disruption of ΔΨm is an early event in lidocaine-induced apoptosis.
-
Apoptosis Induction: By inducing mitochondrial dysfunction, lidocaine can trigger the release of cytochrome c into the cytoplasm, leading to the activation of caspases and the apoptotic cascade.
Quantitative Data on Lidocaine-Target Interactions
The following table summarizes the quantitative data for lidocaine's interaction with its non-sodium channel targets.
| Target Family | Specific Target | Effect | Quantitative Metric (IC50) | Cell/System Type | Reference |
| Potassium Channels | hTREK-1 | Inhibition | 180 µM | HEK293 Cells | [7] |
| TASK | Inhibition | 222 µM | Xenopus Oocytes | [8] | |
| Ligand-Gated Ion Channels | Nicotinic Acetylcholine Receptors (α3β4) | Inhibition | 41 µM | Mouse Superior Cervical Ganglion Neurons | [10] |
| Acid-Sensing Ion Channels (ASICs) | Inhibition | 11.79 ± 1.74 mM | Cultured Mouse Cortical Neurons | [4][11] | |
| Inflammatory Signaling | TLR4/NF-κB Pathway | Inhibition of LPS-induced activation | 50 µM (for TLR4 inhibition) | Murine Macrophages | [3] |
| Mitochondria | NADH Dehydrogenase (Complex I) | Inhibition of O2 consumption | ~8 mM (for 50% inhibition) | Porcine Brain Mitochondria | [16] |
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This protocol is used to measure the effect of lidocaine on ion channels like ASICs and K2P channels.[11]
Objective: To record ionic currents through a specific channel type in the whole-cell configuration and assess the inhibitory effects of lidocaine.
Methodology:
-
Cell Preparation: Culture cells (e.g., HEK293 expressing the channel of interest or primary neurons) on glass coverslips.[11]
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. Fill the pipette with an internal solution appropriate for the ion channel being studied.
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Data Acquisition: Clamp the cell membrane at a holding potential. Apply voltage steps or ramps to elicit channel currents.[11] Currents are recorded using a patch-clamp amplifier and digitized for analysis.
-
Drug Application: Apply lidocaine at various concentrations to the external solution perfusing the cell. Record currents before, during, and after drug application to assess inhibition and reversibility.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of lidocaine. Plot a dose-response curve to calculate the IC50 value.[11]
Radioligand Binding Assay for GPCRs
This protocol provides a general framework for assessing the binding of a ligand to a GPCR, which can be adapted for competition assays with lidocaine.[17][18]
Objective: To determine the affinity (Ki) of lidocaine for a specific GPCR through competition with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target GPCR in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.[17][19] Determine the protein concentration of the membrane preparation.[19]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., ³H-labeled agonist or antagonist), and varying concentrations of unlabeled lidocaine.[19]
-
Incubation: Incubate the plate at a defined temperature for a specific time to allow the binding to reach equilibrium.[19]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[19]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[19]
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the lidocaine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Mitochondrial Function Assays
These assays are used to evaluate the impact of lidocaine on mitochondrial health and function.
Objective: To measure changes in mitochondrial membrane potential (ΔΨm) and ATP synthesis in response to lidocaine treatment.
Methodology for ΔΨm (using JC-1 dye):
-
Cell Treatment: Culture cells (e.g., human neutrophils or neuronal cell lines) and treat them with different concentrations of lidocaine for various durations.[6][20]
-
Staining: Incubate the cells with JC-1, a ratiometric fluorescent dye that accumulates in mitochondria. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In mitochondria with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Methodology for ATP Measurement:
-
Cell Treatment: Treat cells with lidocaine as described above.[6]
-
ATP Extraction: Lyse the cells to release intracellular ATP.
-
Quantification: Measure the ATP concentration using a luciferin-luciferase-based bioluminescence assay. The amount of light produced is directly proportional to the ATP concentration.[6]
-
Normalization: Normalize the ATP levels to the total protein content or cell number in each sample.
Signaling Pathways and Visualizations
Lidocaine's Inhibition of the TLR4/NF-κB Signaling Pathway
Lidocaine can suppress inflammation by interfering with the TLR4 signaling cascade. When Lipopolysaccharide (LPS) binds to TLR4, it initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. Lidocaine has been shown to inhibit this activation.[3]
Caption: Lidocaine's inhibition of the TLR4-mediated NF-κB signaling pathway.
Mitochondrial-Mediated Apoptosis Induced by Lidocaine
At cytotoxic concentrations, lidocaine can trigger the intrinsic pathway of apoptosis by causing mitochondrial dysfunction. This involves the loss of mitochondrial membrane potential (ΔΨm), release of cytochrome c, and subsequent activation of caspases.
Caption: Intrinsic apoptosis pathway initiated by lidocaine-induced mitochondrial dysfunction.
Experimental Workflow for Whole-Cell Patch-Clamp
The following diagram illustrates the logical flow of a whole-cell patch-clamp experiment designed to test the effect of a compound like lidocaine on an ion channel.
Caption: Logical workflow for a whole-cell patch-clamp experiment.
Conclusion
While lidocaine's blockade of voltage-gated sodium channels remains its most well-defined mechanism of action, it is clear that its pharmacological effects are far more diverse. The interactions of lidocaine with potassium channels, nAChRs, ASICs, GPCRs, inflammatory pathways, and mitochondria contribute significantly to its overall clinical profile. This polypharmacology is a double-edged sword, offering broad therapeutic potential while also being responsible for potential side effects and toxicity. A deeper understanding of these non-sodium channel targets, facilitated by the experimental approaches detailed in this guide, is essential for drug development professionals and researchers. This knowledge will enable the optimization of existing therapies and the design of novel therapeutics with enhanced specificity and improved safety profiles.
References
- 1. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 3. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Acid Sensing Ion Channel Currents by Lidocaine in Cultured Mouse Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lidocaine enhances apoptosis and suppresses mitochondrial functions of human neutrophil in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human two-pore domain K+ channel TREK1 by local anesthetic lidocaine: negative cooperativity and half-of-sites saturation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple inhibitory actions of lidocaine on Torpedo nicotinic acetylcholine receptors transplanted to Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of acid sensing ion channel currents by lidocaine in cultured mouse cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Lidocaine effects on brain mitochondrial metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
The Impact of Lidocaine Hydrochloride on Neuronal Excitability and Signal Conduction: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of lidocaine hydrochloride on neuronal excitability and signal conduction. It delves into the core mechanisms of action, presents quantitative data from key electrophysiological studies, and outlines detailed experimental protocols for investigating the effects of local anesthetics. Visual diagrams are provided to illustrate key signaling pathways and experimental workflows.
Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels
This compound is a well-established local anesthetic and Class Ib antiarrhythmic agent that primarily exerts its effects by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[1][2] This blockade is crucial for inhibiting the initiation and propagation of action potentials, the fundamental electrical signals responsible for nerve conduction.[1][2]
The mechanism of action is state-dependent, meaning lidocaine has a higher affinity for VGSCs in the open and inactivated states compared to the resting state.[3][4] During neuronal excitation, the influx of sodium ions through open VGSCs causes membrane depolarization. Following activation, the channels enter a brief inactivated state before returning to the resting state. Lidocaine preferentially binds to the intracellular side of the sodium channel during these open and inactivated states, effectively "locking" the channel in a non-conducting conformation.[4][5] This prevents the influx of sodium ions necessary for reaching the threshold for subsequent action potentials, thereby blocking nerve impulse transmission and producing a local anesthetic effect.[1][2]
The chemical properties of lidocaine, an amide-type local anesthetic, allow it to rapidly diffuse through tissues and access its binding site within the sodium channel pore.[6] Specifically, it is thought to interact with residues in the S6 segment of domain IV of the Nav1.5 channel.[4]
Quantitative Effects of this compound on Neuronal Electrophysiology
The following tables summarize quantitative data from various studies on the effects of lidocaine on key parameters of neuronal excitability and signal conduction.
Table 1: Effect of this compound on Voltage-Gated Sodium Channel Currents
| Parameter | Lidocaine Concentration | Cell/Tissue Type | Effect | Reference |
| Sodium Current Inhibition | 1 mM | WT+Kir cells | 96 ± 1% inhibition | [7] |
| Sodium Current Inhibition | 1 mM | IFM/Q3+Kir cells | 37 ± 8% inhibition | [7] |
| Half-maximal inhibitory concentration (IC50) | ~10 µM | Rabbit Purkinje fibers (depolarized holding potential) | 50% block of sodium channels | [8] |
| Half-maximal inhibitory concentration (IC50) | >300 µM | Rabbit Purkinje fibers (negative holding potential) | 50% block of sodium channels | [8] |
| Gating Charge (Qmax) Reduction | 10 mM | Fused tsA201 cells expressing hH1a | 38% reduction | [9] |
Table 2: Effect of this compound on Action Potential Properties
| Parameter | Lidocaine Concentration | Cell/Tissue Type | Effect | Reference |
| Action Potential Duration (APD) | 1 x 10⁻⁵ mole/liter | Canine Ventricular Muscle & Purkinje Fibers | Maximal shortening of APD | [10] |
| Action Potential Duration (APD) | ≥ 1 x 10⁻⁴ mole/liter | Canine Ventricular Muscle & Purkinje Fibers | No further shortening of APD | [10] |
| Action Potential Amplitude (APA) | 10⁻⁵ - 10⁻⁴ M | Cultured embryonic chick ventricular cells | Dose-dependent reduction | [11] |
| Maximum Rate of Rise (Vmax) | 10⁻⁵ - 10⁻⁴ M | Cultured embryonic chick ventricular cells | Dose-dependent reduction | [11] |
| Upstroke Duration | 27 µmol/L | Neonatal rat ventricular myocyte (NRVM) cultures | Increase from 16.77 ± 0.9 ms to 17.36 ± 1 ms | |
| Action Potential Overshoot | 1 x 10⁻⁵ mole/liter | Canine Purkinje Fibers | Increase to 29.1 ± 0.59 mV |
Table 3: Effect of this compound on Nerve Conduction Velocity
| Lidocaine Concentration | Nerve Type | Animal Model | Effect on Conduction Velocity | Reference |
| 1.5% | Sciatic Nerve | Human | Complete block (amplitude reduction to 0-0.5 mV) | [12][13] |
| Not specified | Sciatic-tibial motor nerve | Male C57Bl6/J mice | Decrease (compared to isoflurane anesthesia) | [8] |
| 2% Topical Gel | Not specified | Human | Reduced discomfort from electrical stimulation during nerve conduction studies | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on neuronal excitability.
Whole-Cell Voltage-Clamp Recording of Sodium Currents
This technique allows for the measurement of the total sodium current across the entire cell membrane while controlling the membrane voltage.
Objective: To determine the concentration-dependent inhibition of voltage-gated sodium currents by lidocaine.
Materials:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired sodium channel subtype (e.g., Nav1.7).
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
This compound Stock Solution: 100 mM in external solution, serially diluted to desired concentrations.
-
Patch-Clamp Rig: Inverted microscope, micromanipulator, patch-clamp amplifier (e.g., Axopatch 200B), data acquisition system (e.g., Digidata and pCLAMP software), and perfusion system.
-
Borosilicate Glass Capillaries: For pulling patch pipettes.
Procedure:
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Cell Preparation: Plate cells on glass coverslips and place a coverslip in the recording chamber on the microscope stage. Continuously perfuse the chamber with external solution.
-
Gigaohm Seal Formation: Approach a single, healthy cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief, strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.
-
Record the peak inward current at each voltage step.
-
-
Lidocaine Application: Perfuse the recording chamber with the external solution containing the desired concentration of lidocaine. Allow sufficient time for equilibration (e.g., 2-5 minutes).
-
Data Acquisition: Repeat the voltage-clamp protocol in the presence of lidocaine.
-
Data Analysis: Measure the peak sodium current amplitude before and after lidocaine application. Calculate the percentage of current inhibition for each concentration. Construct a concentration-response curve and determine the IC50 value.
Single-Channel Patch-Clamp Recording
This technique allows for the study of the activity of individual ion channels.
Objective: To investigate the effect of lidocaine on the open probability and conductance of single sodium channels.
Materials:
-
Same as for whole-cell voltage-clamp, with the following modifications:
-
Pipette Resistance: Higher resistance pipettes (5-10 MΩ) are often used to isolate a smaller membrane patch containing only a few channels.
-
Procedure:
-
Pipette Fabrication and Cell Preparation: As described for whole-cell recording.
-
Cell-Attached Configuration: Form a gigaohm seal on the cell membrane without rupturing the patch. This allows for recording the activity of channels within the isolated patch.
-
Voltage Protocol: Apply depolarizing voltage steps from a holding potential to activate the sodium channels within the patch.
-
Lidocaine Application: Lidocaine can be included in the pipette solution to study its effects from the extracellular side or applied to the bath to study its effects after diffusing across the membrane.
-
Data Acquisition: Record the single-channel currents, which appear as discrete rectangular steps.
-
Data Analysis:
-
Unitary Conductance: Measure the amplitude of the single-channel currents at different voltages to calculate the single-channel conductance (slope of the current-voltage relationship).
-
Open Probability (Po): Determine the fraction of time the channel spends in the open state. Analyze how lidocaine affects Po.
-
Nerve Conduction Velocity Measurement
This in vivo or ex vivo technique measures the speed at which an electrical impulse travels along a nerve.
Objective: To quantify the effect of lidocaine on the speed of signal propagation in a peripheral nerve.
Materials:
-
Animal Model: Rat or mouse.
-
Surgical Instruments: For nerve exposure.
-
Stimulating and Recording Electrodes: Needle or hook electrodes.
-
Stimulator and Amplifier: To deliver electrical stimuli and record compound action potentials (CAPs).
-
Data Acquisition System.
-
This compound Solution.
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically expose a segment of a peripheral nerve (e.g., sciatic nerve).
-
Electrode Placement: Place a pair of stimulating electrodes at the proximal end of the exposed nerve segment and a pair of recording electrodes at the distal end.
-
Baseline Recording: Deliver a supramaximal electrical stimulus to the nerve and record the resulting CAP at the distal end. Measure the latency (time from stimulus to the onset of the CAP) and the distance between the stimulating and recording electrodes.
-
Lidocaine Application: Apply a known concentration of lidocaine solution directly to the nerve segment between the stimulating and recording electrodes.
-
Post-Lidocaine Recording: After a set incubation period, repeat the stimulation and recording procedure.
-
Data Analysis:
-
Calculate the nerve conduction velocity (NCV) using the formula: NCV = Distance / Latency.
-
Compare the NCV before and after lidocaine application to determine the percentage of reduction.
-
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and procedures discussed in this guide.
Caption: Mechanism of Lidocaine on Voltage-Gated Sodium Channels.
Caption: Experimental Workflow for Whole-Cell Voltage-Clamp.
Caption: Workflow for Assessing Local Anesthetic Efficacy In Vivo.
References
- 1. Use-dependent block of single sodium channels by lidocaine in guinea pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The effects of anesthesia on measures of nerve conduction velocity in male C57Bl6/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of lidocaine, procaine, procainamide and quinidine on electrophysiological properties of cultured embryonic chick hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mean effective volume of local anesthetics by nerve conduction technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. docs.axolbio.com [docs.axolbio.com]
The Genesis of a Modern Anesthetic: A Technical Guide to the Discovery and Synthesis of Lidocaine and Its Derivatives
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of the seminal local anesthetic, Lidocaine, and its key derivatives. We will explore its historical context, detailed synthetic pathways, mechanism of action, and relevant quantitative data, offering a comprehensive resource for professionals in the field.
Discovery and Historical Context
Lidocaine, initially named 'Xylocaine', was first synthesized in 1943 by the Swedish chemists Nils Löfgren and his colleague Bengt Lundqvist.[1] Löfgren's doctoral work, "Studies on local anesthetics: Xylocaine: a new synthetic drug," laid the foundation for its development.[2] The first injection anesthesia experiments were remarkably performed by Lundqvist on himself.[1] As the first amino-amide type local anesthetic, Lidocaine represented a significant advancement over the existing amino-ester compounds like procaine, which were more prone to causing allergic reactions.[3] It was first marketed in 1949 and quickly became an indispensable tool in medicine due to its rapid onset of action, intermediate duration of efficacy, and lower toxicity.[1][3]
Chemical Synthesis of Lidocaine
The synthesis of Lidocaine is a well-established multi-step process, most commonly achieved via a two-step route starting from commercially available 2,6-dimethylaniline. An older, three-step synthesis beginning with 2,6-dimethylnitrobenzene is also documented.
Two-Step Synthesis Pathway
The more contemporary and efficient synthesis begins with the acylation of 2,6-dimethylaniline with α-chloroacetyl chloride. The resulting intermediate, α-chloro-2,6-dimethylacetanilide, undergoes a nucleophilic substitution reaction with diethylamine to yield the final product, Lidocaine.[4]
Experimental Protocol: Two-Step Synthesis of Lidocaine
Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide
-
In a suitable reaction vessel, dissolve 2,6-dimethylaniline (1.0 molar equivalent) in glacial acetic acid.[1]
-
To this solution, add α-chloroacetyl chloride (approx. 1.05-1.1 molar equivalents).[1][5]
-
Gently warm the mixture on a steam bath to approximately 40-50°C for 10-15 minutes.[5]
-
Remove from heat and add a prepared solution of sodium acetate in water to quench the reaction and precipitate the product.[1]
-
Cool the mixture in an ice bath to maximize precipitation.[5]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[1]
-
Wash the filter cake with cold water to remove residual acetic acid and salts.[5]
-
Press the product as dry as possible and allow it to air-dry completely.
Step 2: Synthesis of Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide)
-
In a round-bottomed flask, combine the dry α-chloro-2,6-dimethylacetanilide from Step 1 with toluene.[1]
-
Add an excess of diethylamine (approx. 3.0 molar equivalents).[6]
-
Fit the flask with a reflux condenser and heat the mixture under reflux for approximately 90 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
After reflux, cool the reaction mixture to room temperature.[1]
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and then 3M HCl solution to extract the protonated Lidocaine into the aqueous layer.[1]
-
Separate the acidic aqueous layer and cool it in an ice bath.[1]
-
Make the aqueous layer strongly basic by the slow addition of concentrated KOH or NaOH solution, which will precipitate the Lidocaine free base.[6]
-
Extract the Lidocaine free base into a suitable organic solvent such as pentane or ether.[6]
-
Wash the organic layer with water to remove any remaining diethylamine, dry it over an anhydrous salt (e.g., Na₂CO₃), and evaporate the solvent to yield crude Lidocaine.[6]
-
The product can be further purified by recrystallization.[7]
Synthesis of Key Lidocaine Derivatives
The core structure of Lidocaine, an N-substituted aminoacyl amide of 2,6-dimethylaniline, has been a template for the development of other important local anesthetics.[8]
Bupivacaine
Bupivacaine is a more potent, longer-acting derivative. Its synthesis also utilizes 2,6-dimethylaniline (2,6-xylidine). The general pathway involves the amidation of 2,6-xylidine with a derivative of pipecolic acid, followed by N-alkylation with 1-bromobutane.[9][10]
Ropivacaine
Ropivacaine is an enantiomerically pure (S-enantiomer) derivative known for its reduced cardiotoxicity compared to Bupivacaine. Its synthesis typically starts from (S)-2-pipecolic acid. The acid is first activated, often with thionyl chloride (SOCl₂), and then condensed with 2,6-dimethylaniline to form the amide intermediate. This intermediate is subsequently N-alkylated with 1-bromopropane under reflux conditions to yield Ropivacaine.[1][5] Molar yields for the final alkylation step have been reported to be as high as 94%.[1]
Other Notable Derivatives
-
Tocainide: A primary amine analog of Lidocaine, effective orally, and used for treating ventricular arrhythmias.[4][11]
-
Mexiletine: Another oral analogue of Lidocaine, also used as a Class 1B antiarrhythmic.[12][13]
-
Etidocaine: A long-acting amino-amide anesthetic also derived from 2,6-dimethylaniline.[8]
Mechanism of Action
Lidocaine's primary mechanism of action as a local anesthetic is the blockade of voltage-gated sodium channels (VGSCs) within the neuronal cell membrane.[7]
Sodium Channel Blockade
By binding to the intracellular portion of the VGSCs, Lidocaine stabilizes the channel in its inactive state.[14] This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane. Consequently, the threshold for electrical excitability is increased, the rate of rise of the action potential is slowed, and nerve impulse propagation is blocked, resulting in a loss of sensation.[7]
Anti-Inflammatory Signaling Pathway
Beyond its anesthetic properties, systemic Lidocaine exhibits significant anti-inflammatory effects. This is primarily achieved by modulating inflammatory signaling pathways, notably by inhibiting the activation of Toll-like receptor 4 (TLR4) and the downstream nuclear factor kappa-β (NF-κB) pathway.[10][14] This inhibition leads to a reduction in the production and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][14]
Quantitative Data Summary
Synthesis Yields
| Synthesis Step | Solvent | Reported Yield (%) |
| 2,6-dimethylaniline → α-chloro-2,6-dimethylacetanilide | Tetrahydrofuran (THF) | 76 - 90 |
| 2,6-dimethylaniline → Lidocaine (Overall) | Varied | ~71 |
| (S)-pipecolic acid xylidide → Ropivacaine | Tetrahydrofuran (THF) | ~94 |
Note: Yields are highly dependent on specific reaction conditions, scale, and purification methods.
Pharmacokinetic Parameters of Lidocaine
| Parameter | Value |
| Bioavailability (Oral) | ~35% (due to first-pass metabolism) |
| Protein Binding | 60 - 80% (concentration-dependent) |
| Metabolism | Hepatic (CYP1A2 and CYP3A4) |
| Major Metabolites | Monoethylglycinexylidide (MEGX), Glycinexylidide (GX) |
| Elimination Half-Life | 1.5 - 2.0 hours |
| Onset of Action (Infiltration) | < 2 minutes |
| Duration of Action (Infiltration) | 0.5 - 1 hour |
Analytical Protocols
Ensuring the purity and potency of Lidocaine and its derivatives is critical. High-Performance Liquid Chromatography (HPLC) is a primary method for this analysis.[15]
HPLC Method for Lidocaine Analysis
-
Objective: To determine the purity of a Lidocaine sample and quantify it against a certified reference standard.
-
Column: C18 reverse-phase column (e.g., Purospher® STAR RP-18).[16]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate or phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[4][16] A typical starting ratio might be 74:26 buffer to acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Procedure:
-
Prepare a standard stock solution of certified reference Lidocaine in a suitable solvent like methanol.[12]
-
Prepare a dilution series from the stock solution to create a calibration curve (e.g., 20-60 µg/ml).[12]
-
Prepare the sample to be analyzed by dissolving it in the mobile phase or methanol to a concentration within the calibration range.
-
Inject the standards and the sample into the HPLC system.
-
The retention time for Lidocaine is typically between 2.6 and 7.0 minutes, depending on the exact conditions.[4][12]
-
Calculate the concentration of Lidocaine in the sample by comparing its peak area to the calibration curve. Purity is assessed by identifying and quantifying any additional peaks.
-
Conclusion
From its discovery in the 1940s to its ubiquitous use today, Lidocaine has fundamentally shaped the practice of local anesthesia. Its efficient chemical synthesis, well-understood mechanism of action, and favorable safety profile have made it an enduring cornerstone of medicine. The core 2,6-dimethylaniline structure has proven to be a fertile ground for the development of advanced derivatives like Bupivacaine and Ropivacaine, which offer tailored pharmacokinetic profiles for diverse clinical needs. A thorough understanding of the synthesis and analytical chemistry of these compounds remains essential for the continued innovation and quality control within the pharmaceutical industry.
References
- 1. Ropivacaine synthesis - chemicalbook [chemicalbook.com]
- 2. Bupivacaine - Wikipedia [en.wikipedia.org]
- 3. CN112939848A - Preparation method of bupivacaine and intermediate (S) -2-piperidinecarboxylic acid thereof - Google Patents [patents.google.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. cerritos.edu [cerritos.edu]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-Xylidine - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]
- 11. Tocainide. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mexiletine - Wikipedia [en.wikipedia.org]
- 13. Mexiletine: pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN108727214A - A kind of synthetic method of anesthetic bupivacaine impurity - Google Patents [patents.google.com]
- 15. A Focus on the Synthesis and Pharmacokinetics of Tocainide and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Effects of Lidocaine on Brain Mitochondrial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the in vitro effects of the local anesthetic lidocaine on brain mitochondrial metabolism. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved.
Executive Summary
Lidocaine, a widely used local anesthetic, exerts complex and often contradictory effects on brain mitochondrial function. In vitro studies have demonstrated that at high concentrations, lidocaine can be neurotoxic by impairing mitochondrial respiration, dissipating the mitochondrial membrane potential, increasing reactive oxygen species (ROS) production, and ultimately triggering apoptotic cell death. Conversely, at lower, clinically relevant concentrations, and particularly in the context of ischemia-reperfusion injury, lidocaine has been shown to have neuroprotective properties by preserving mitochondrial integrity and function. This guide will explore the experimental evidence for these dual effects, providing researchers with the necessary information to design and interpret studies on the mitochondrial impact of lidocaine.
Data Presentation: Quantitative Effects of Lidocaine on Mitochondrial Parameters
The following tables summarize the quantitative data from various in vitro studies on the effects of lidocaine on key mitochondrial functions. It is important to note that experimental conditions, such as the model system (isolated mitochondria vs. cell culture) and the specific assays used, can influence the observed outcomes.
Table 1: Effects of Lidocaine on Mitochondrial Oxygen Consumption
| Parameter | Model System | Lidocaine Concentration | Observed Effect | Citation(s) |
| Oxygen Consumption (Glutamate as substrate) | Porcine Brain Mitochondria | 8 mM | 50% inhibition | [1] |
| Oxygen Consumption (Succinate as substrate) | Porcine Brain Mitochondria | 8 mM | No significant inhibition | [1] |
| Complex I (NADH dehydrogenase) Activity | Porcine Brain Mitochondria | Not specified | Inhibition | [1] |
| Complex II, IV Activity | Osteosarcoma MG-63 cells | 50-100 µM | Significant decrease | |
| Oxidative Phosphorylation | Porcine Brain Mitochondria | Not specified | Potent uncoupling | [1] |
Table 2: Effects of Lidocaine on Mitochondrial Membrane Potential and Viability
| Parameter | Model System | Lidocaine Concentration | Observed Effect | Citation(s) |
| Mitochondrial Membrane Potential (ΔΨm) | Rat Dorsal Root Ganglion Neurons | 1, 5, 10 mM | Dose-dependent depolarization | |
| Mitochondrial Membrane Potential (ΔΨm) | ND7 Cell Line (Rat Dorsal Root Ganglion) | ≥ 19 mM | Complete loss within 5 minutes | [2] |
| Cell Viability | ND7 Cell Line | 2.3 mM (24h) - 185 mM (10 min) | Necrosis or late apoptosis | [2] |
| Apoptosis | Rat Dorsal Root Ganglion Neurons | 10 mM | Morphological changes and early apoptosis | |
| Cytochrome c Release | ND7 Cell Line | 37 mM | Release into the cytoplasm within 2 hours | [2] |
Table 3: Effects of Lidocaine on ATP Synthesis and Reactive Oxygen Species (ROS) Production
| Parameter | Model System | Lidocaine Concentration | Observed Effect | Citation(s) |
| ATP Content | Rat Hippocampal Slices (in vitro ischemia) | 10 µM | Significantly inhibited the reduction in ATP | [3] |
| ATP Concentration | Human Neutrophils | 400 µM | Significantly lower ATP concentration | [4] |
| Superoxide Production | Rat Dorsal Root Ganglion Neurons | 1, 5, 10 mM | Dose-dependent increase | |
| Intracellular ROS | Neuronal SH-SY5Y cells | Not specified | Increased production |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of lidocaine on brain mitochondrial metabolism.
Isolation of Brain Mitochondria
This protocol is adapted from methods described for the isolation of functional and intact mitochondria from brain tissue.
Materials:
-
Isolation Buffer (IB): 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Dounce homogenizer.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal according to approved ethical protocols and rapidly excise the brain.
-
Place the brain in ice-cold Isolation Buffer.
-
Mince the brain tissue into small pieces.
-
Homogenize the tissue in a Dounce homogenizer with a loose-fitting pestle (5-10 strokes), followed by a tight-fitting pestle (5-10 strokes) on ice.
-
Centrifuge the homogenate at 1,300 x g for 5 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 21,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer containing 0.02% BSA.
-
Repeat the centrifugation at 21,000 x g for 10 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer without BSA.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Measurement of Mitochondrial Oxygen Consumption
This protocol describes the use of a Clark-type oxygen electrode to measure mitochondrial respiration.
Materials:
-
Clark-type oxygen electrode system.
-
Respiration Buffer: 125 mM KCl, 20 mM MOPS, 10 mM Tris, 2 mM K2HPO4, 0.1 mM EGTA, pH 7.4.
-
Substrates: Glutamate (for Complex I), Succinate (for Complex II), ADP.
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor).
-
Lidocaine stock solution.
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add air-saturated Respiration Buffer to the electrode chamber at the desired temperature (typically 30-37°C).
-
Add the isolated brain mitochondria to the chamber and allow for a baseline reading (State 1 respiration).
-
Add the desired substrate (e.g., 5 mM glutamate and 2.5 mM malate for Complex I-driven respiration).
-
To measure State 3 respiration (ADP-stimulated), add a known amount of ADP (e.g., 150 nmol).
-
To measure State 4 respiration (after ADP is consumed), monitor the oxygen consumption rate as it returns to a slower pace.
-
To study the effects of lidocaine, add the desired concentration of lidocaine to the chamber before or after the addition of substrates and ADP, and record the change in oxygen consumption rate.
-
Use specific inhibitors to confirm the site of action of lidocaine. For example, add rotenone to inhibit Complex I and observe if lidocaine has any further effect on succinate-driven respiration.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.
Materials:
-
JC-1 fluorescent dye.
-
Fluorescence microscope or plate reader.
-
Cultured neuronal cells.
-
Lidocaine stock solution.
Procedure:
-
Plate neuronal cells in a suitable format for fluorescence measurement (e.g., glass-bottom dishes or multi-well plates).
-
Treat the cells with the desired concentrations of lidocaine for the specified duration.
-
Incubate the cells with JC-1 (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with a suitable buffer to remove excess dye.
-
Measure the fluorescence intensity. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm). In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (emission ~529 nm).
-
Calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Quantification of Mitochondrial Reactive Oxygen Species (ROS)
This protocol describes the use of MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide.
Materials:
-
MitoSOX Red fluorescent probe.
-
Fluorescence microscope or flow cytometer.
-
Cultured neuronal cells.
-
Lidocaine stock solution.
Procedure:
-
Culture and treat neuronal cells with lidocaine as described in the previous protocol.
-
Incubate the cells with MitoSOX Red (typically 5 µM) for 10-30 minutes at 37°C, protected from light.
-
Wash the cells to remove the unbound probe.
-
Measure the red fluorescence (excitation ~510 nm, emission ~580 nm) using a fluorescence microscope or flow cytometer.
-
An increase in red fluorescence intensity indicates an increase in mitochondrial superoxide production.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in lidocaine's effects on brain mitochondria and a typical experimental workflow for investigating these effects.
Signaling Pathways
Experimental Workflow
Discussion and Future Directions
The in vitro evidence clearly indicates that lidocaine has a significant, concentration-dependent impact on brain mitochondrial metabolism. High concentrations are generally detrimental, leading to mitochondrial dysfunction and apoptosis, primarily through the inhibition of Complex I of the electron transport chain and activation of the p38 MAPK pathway. This provides a plausible mechanism for the neurotoxicity observed with high doses of lidocaine.
In contrast, lower concentrations of lidocaine, particularly in models of ischemia-reperfusion, appear to be neuroprotective. This protective effect is associated with the preservation of mitochondrial function and ATP levels, potentially through the activation of the NGF-Akt signaling pathway.[5] This dichotomy highlights the critical importance of dose-response studies in understanding the clinical implications of lidocaine's effects on the brain.
Future research should focus on several key areas:
-
Elucidating the precise molecular targets of lidocaine within the mitochondria. While Complex I is a known target, other potential interactions should be explored.
-
Further delineating the signaling pathways involved. A more detailed understanding of the upstream and downstream effectors of the p38 MAPK and NGF-Akt pathways in this context is needed.
-
Bridging the gap between in vitro findings and in vivo outcomes. Studies that correlate in vitro mitochondrial effects with in vivo neurological outcomes are essential for translating this research into clinical practice.
-
Investigating the role of different neuronal subtypes. The susceptibility of various brain cell types to lidocaine's mitochondrial effects may differ, and this warrants further investigation.
By addressing these questions, the scientific community can gain a more complete understanding of the risks and benefits of lidocaine use and potentially develop strategies to mitigate its neurotoxic effects while harnessing its neuroprotective potential.
References
- 1. Lidocaine effects on brain mitochondrial metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Neuroprotective mechanisms of lidocaine against in vitro ischemic insult of the rat hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lidocaine enhances apoptosis and suppresses mitochondrial functions of human neutrophil in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The involvement of lidocaine in amyloid-β1-42-dependent mitochondrial dysfunction and apoptosis in hippocampal neurons via nerve growth factor-protein kinase B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Antibacterial Effects of Lidocaine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidocaine hydrochloride, a widely utilized local anesthetic, has demonstrated notable antibacterial properties in various preclinical investigations. This document provides an in-depth technical overview of the preliminary studies examining these effects. It summarizes the quantitative data on its efficacy against a range of bacterial pathogens, details the experimental methodologies employed in these studies, and visually represents the proposed mechanisms of action and experimental workflows. The collective evidence suggests that this compound possesses a dose-dependent inhibitory and, in some cases, bactericidal effect against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. The primary mechanism is believed to involve the disruption of the bacterial cell membrane potential. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the potential of this compound as an antimicrobial agent.
Introduction
This compound is a well-established local anesthetic that functions by blocking voltage-gated sodium channels in neuronal cell membranes, thereby preventing the transmission of nerve impulses[1][2]. Beyond its anesthetic properties, a growing body of evidence has illuminated its potential as an antimicrobial agent. Numerous in vitro studies have characterized the antibacterial activity of lidocaine against a variety of clinically relevant bacteria, including those associated with nosocomial wound infections[3][4]. This has led to increased interest in its potential secondary benefit in surgical prophylaxis and the management of wound infections, particularly with the rise of antibiotic-resistant pathogens[3][4]. This technical guide synthesizes the findings from these preliminary studies, with a focus on quantitative data, experimental protocols, and the underlying mechanisms of action.
Quantitative Data on Antibacterial Efficacy
The antibacterial activity of this compound has been quantified using several standard microbiological assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), zone of inhibition, and time-kill studies. The data from these studies are summarized below.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability.
| Bacterial Species | Lidocaine Concentration (mg/mL) | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Staphylococcus aureus | 20 | 20 | - | [5] |
| Escherichia coli | 5 | 5 | - | [5] |
| Pseudomonas aeruginosa | - | No MIC detected | - | [5] |
| Pseudomonas aeruginosa | 0.00075 mmol/L | 0.00075 mmol/L | - | [6] |
| Enterobacter cloacae | 0.00075 mmol/L | 0.00075 mmol/L | - | [6] |
| Acinetobacter baumannii | 0.00075 mmol/L | 0.00075 mmol/L | - | [6] |
| Klebsiella pneumoniae | 0.00075 mmol/L | 0.00075 mmol/L | - | [6] |
| Various Oral Flora | - | 0.25 - 16 | - | [7] |
Note: Some studies have reported differing results, with one study finding no antimicrobial effect for lidocaine against the tested bacteria[8]. The combination of lidocaine with adrenaline was found to reduce the MIC for S. aureus and E. coli and establish an MIC for P. aeruginosa[5].
Zone of Inhibition
The agar diffusion test is a qualitative or semi-quantitative method to assess antimicrobial activity. A larger zone of inhibition around a disk impregnated with the antimicrobial agent indicates greater susceptibility of the microorganism.
| Bacterial Species | Lidocaine Concentration | Zone of Inhibition (mm) | Reference |
| Pseudomonas aeruginosa | 0.12 mmol/L | 23.0 ± 0.2 | [6] |
| Acinetobacter baumannii | 0.12 mmol/L | 24.0 ± 0.1 | [6] |
| Enterobacter cloacae | 0.12 mmol/L | 18.0 ± 0.2 | [6] |
| Klebsiella pneumoniae | 0.12 mmol/L | 21.0 ± 0.2 | [6] |
| Staphylococcus aureus | - | No inhibition halo | [8] |
| Staphylococcus epidermidis | - | No inhibition halo | [8] |
| Escherichia coli | - | No inhibition halo | [8] |
| Proteus mirabilis | - | No inhibition halo | [8] |
| Enterococcus faecalis | - | No inhibition halo | [8] |
Note: There are conflicting reports in the literature. One study reported no formation of inhibition halos for pure lidocaine or a lidocaine solution against several bacterial species[8].
Time-Kill Studies
Time-kill assays provide information on the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.
| Bacterial Species | Lidocaine Concentration | Time (hours) | Log Reduction in CFU/mL | Reference |
| Staphylococcus aureus | 1% | 12 | -4.5 | [9][10] |
| Staphylococcus epidermidis | 1% | 12 | -2.8 | [9][10] |
| MRSA | 1% | 12 | -1.1 | [9][10] |
| Staphylococcus aureus | 2% | 12 | -6.4 | [10] |
| Staphylococcus epidermidis | 2% | 12 | -7.0 | [10] |
| MRSA | 2% | 12 | -6.7 | [10] |
| Escherichia coli | All concentrations | - | Bactericidal | [11] |
| Pseudomonas aeruginosa | 2% and 4% | - | Bactericidal | [11] |
| Enterococcus faecalis | 4% | - | Bactericidal | [11] |
| Staphylococcus aureus | 4% | - | Bactericidal | [11] |
Note: The bactericidal effect of lidocaine is dose-dependent[3][4][12]. For some bacteria, lower concentrations may only be bacteriostatic[11]. The antibacterial effects can become apparent within the first two hours, with maximal effect taking up to eight hours[11].
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the preliminary studies on this compound's antibacterial effects.
Determination of Minimum Inhibitory Concentration (MIC)
The broth macrodilution or microdilution method is commonly used to determine the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Lidocaine Dilutions: A stock solution of this compound is prepared and serially diluted in a liquid growth medium such as Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each dilution of lidocaine is inoculated with the prepared bacterial suspension.
-
Controls: A positive control (broth with bacteria, no lidocaine) and a negative control (broth only) are included.
-
Incubation: The inoculated tubes or microplates are incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of lidocaine that completely inhibits visible growth of the organism.
Agar Diffusion Test (Zone of Inhibition)
This method assesses the susceptibility of bacteria to an antimicrobial agent.
Protocol:
-
Plate Preparation: A sterile agar plate, typically Mueller-Hinton agar, is prepared.
-
Inoculation: A standardized inoculum of the test bacterium is uniformly spread over the entire surface of the agar to create a bacterial lawn.
-
Disk Application: A sterile paper disk impregnated with a known concentration of this compound is placed on the surface of the agar.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone around the disk, where bacterial growth has been inhibited, is measured in millimeters.
Proposed Mechanism of Action
The primary anesthetic action of lidocaine involves the blockade of voltage-gated sodium channels[1]. Its antibacterial mechanism is thought to be analogous, involving the disruption of the bacterial cell membrane's electrochemical potential[13].
This disruption of the membrane potential is believed to lead to a cascade of events, including the leakage of essential ions and metabolites, dissipation of the proton motive force, and ultimately, inhibition of cellular processes and cell death[13]. For Gram-negative bacteria, it is suggested that lidocaine first permeabilizes the outer membrane before depolarizing the cytoplasmic membrane[13].
Discussion and Future Directions
The preliminary studies on the antibacterial effects of this compound are promising, suggesting a potential role for this local anesthetic beyond its primary indication. The dose-dependent activity against a broad spectrum of bacteria, including resistant strains, warrants further investigation.
However, it is crucial to acknowledge the inconsistencies in the reported findings. While many studies demonstrate a clear antimicrobial effect, some have failed to observe this activity[8]. These discrepancies may be attributable to differences in experimental methodologies, including the specific bacterial strains tested, the concentrations of lidocaine used, and the composition of the test media.
Future research should focus on:
-
Standardized Methodologies: The adoption of standardized protocols for assessing the antimicrobial activity of lidocaine to ensure comparability of results across studies.
-
In Vivo Studies: Translating the in vitro findings to in vivo models to evaluate the clinical relevance of lidocaine's antibacterial effects in the context of wound healing and infection.
-
Mechanism of Action: Further elucidation of the precise molecular mechanisms underlying lidocaine's antibacterial activity.
-
Synergy Studies: Investigating the potential for synergistic effects when lidocaine is combined with conventional antibiotics.
Conclusion
This compound exhibits in vitro antibacterial activity against a range of clinically significant bacteria. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane potential. While the existing data are encouraging, further research is necessary to fully understand the therapeutic potential of lidocaine as an antimicrobial agent and to address the inconsistencies in the current body of literature. This technical guide provides a foundational overview for researchers and drug development professionals interested in exploring this promising area of study.
References
- 1. This compound: mechanism of action, pharmacokinetics and activities_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Antimicrobial activity of lidocaine against bacteria associated with nosocomial wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial effects of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.uran.ua [journals.uran.ua]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. journal.unoeste.br [journal.unoeste.br]
- 9. Lidocaine Shows Significant Antimicrobial Effects Against Staphylococcus Species: An In-Vitro Study Comparing Different Combinations of Lidocaine and Clinically Used Injectables, like Steroids and Hyaluronan, in the Context of Arthritis Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jwatch.org [jwatch.org]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. This compound and acetylsalicylate kill bacteria by disrupting the bacterial membrane potential in different ways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Electrophysiological Effects of Lidocaine on Cardiac Purkinje Fibers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lidocaine is a widely used local anesthetic and a class Ib antiarrhythmic agent. Its primary mechanism of action in the heart involves the blockade of voltage-gated sodium channels, leading to alterations in the cardiac action potential. Purkinje fibers, a critical component of the cardiac conduction system, are a key target for lidocaine's antiarrhythmic effects. Understanding the electrophysiological consequences of lidocaine on these specialized cardiac cells is crucial for both basic research and drug development.
These application notes provide a detailed protocol for studying the effects of lidocaine on the electrophysiological properties of isolated cardiac Purkinje fibers using intracellular microelectrode recording techniques.
Experimental Protocols
Purkinje Fiber Preparation
This protocol describes the isolation and preparation of Purkinje fibers from a mammalian heart (e.g., rabbit or dog) for electrophysiological recording.[1][2][3]
Materials:
-
Mammalian heart (e.g., rabbit, dog)
-
Dissection tools (scissors, forceps)
-
Dissection microscope
-
Tissue bath
-
Tyrode's solution (see composition below)
-
Carbogen gas (95% O₂, 5% CO₂)
Tyrode's Solution Composition:
| Component | Concentration (mM) |
| NaCl | 127.0 |
| KCl | 3.0 |
| CaCl₂ | 1.8 |
| MgCl₂ | 0.5 |
| NaH₂PO₄ | 0.36 |
| NaHCO₃ | 22.0 |
| D(+)-glucose | 5.5 |
pH should be adjusted to 7.4 ± 0.1 at 37 ± 1°C after equilibration with Carbogen gas.[4][5]
Procedure:
-
Excise the heart from a recently euthanized animal and immediately place it in chilled, oxygenated Tyrode's solution.
-
Isolate a papillary muscle with an attached false tendon (Purkinje fibers).[1][2]
-
Carefully dissect the Purkinje fiber strand, ensuring minimal damage to the tissue.
-
Mount the preparation in a tissue bath continuously superfused with oxygenated Tyrode's solution maintained at 37°C.[6]
-
Allow the preparation to equilibrate for at least 60 minutes before starting the experiment.
Intracellular Action Potential Recording
This protocol outlines the procedure for recording intracellular action potentials from Purkinje fibers using sharp glass microelectrodes.
Materials:
-
Glass microelectrodes (filled with 3 M KCl, tip resistance 10-20 MΩ)
-
Microelectrode amplifier
-
Micromanipulator
-
Oscilloscope
-
Data acquisition system
-
Stimulator
Procedure:
-
Position the glass microelectrode over the Purkinje fiber using the micromanipulator.
-
Carefully impale a single Purkinje fiber with the microelectrode to record the transmembrane potential. A successful impalement is indicated by a sharp negative drop in potential to a stable resting membrane potential.
-
Stimulate the preparation using an external electrode with square-wave pulses (e.g., 1-2 ms duration, 1.5x threshold intensity) at a constant frequency (e.g., 1 Hz).[4]
-
Record baseline action potentials for a stable period before drug application.
-
Superfuse the tissue with Tyrode's solution containing the desired concentration of lidocaine.
-
Record the changes in action potential parameters at steady-state for each lidocaine concentration.
-
After recording, perform a washout by superfusing with drug-free Tyrode's solution to observe the reversibility of the effects.
Data Presentation: Effects of Lidocaine on Purkinje Fiber Action Potential Parameters
The following tables summarize the expected quantitative effects of lidocaine on key action potential parameters in Purkinje fibers. The data is compiled from various studies and represents typical findings at therapeutic and higher concentrations.
Table 1: Effect of Therapeutic Concentrations of Lidocaine on Purkinje Fiber Action Potential Parameters
| Parameter | Control (Typical Value) | Lidocaine (5 µg/mL; ~2 x 10⁻⁵ M) | Reference(s) |
| Action Potential Duration at 90% Repolarization (APD₉₀) | 300 - 400 ms | Shortened | [1][6][7] |
| Maximum Upstroke Velocity (Vmax) | 500 - 700 V/s | No significant change or slight decrease | [1][7] |
| Effective Refractory Period (ERP) | 250 - 350 ms | Shortened | [1] |
| Resting Membrane Potential (RMP) | -80 to -90 mV | No significant change | [7] |
| Phase 4 Depolarization | Present | Attenuated or abolished | [1][7] |
Table 2: Effect of High (Toxic) Concentrations of Lidocaine on Purkinje Fiber Action Potential Parameters
| Parameter | Control (Typical Value) | Lidocaine (≥ 1 x 10⁻⁴ M) | Reference(s) |
| Action Potential Duration at 90% Repolarization (APD₉₀) | 300 - 400 ms | Further shortening may not occur | [7] |
| Maximum Upstroke Velocity (Vmax) | 500 - 700 V/s | Markedly decreased | [7][8] |
| Effective Refractory Period (ERP) | 250 - 350 ms | Lengthened | [1] |
| Resting Membrane Potential (RMP) | -80 to -90 mV | Decreased (depolarization) | [7] |
| Action Potential Amplitude | 110 - 120 mV | Decreased | [7][8] |
| Conduction Velocity | 1 - 2 m/s | Markedly decreased | [8] |
Mandatory Visualizations
Signaling Pathway of Lidocaine's Action on Purkinje Fibers
Caption: Signaling pathway of Lidocaine on Purkinje fiber ion channels.
Experimental Workflow for Studying Lidocaine's Effects
Caption: Experimental workflow for electrophysiological recording.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. limef.com [limef.com]
- 5. Field and action potential recordings in heart slices: correlation with established in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Effect of lidocaine on the electrophysiological properties of ventricular muscle and purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of lidocaine and on slow response and depressed fast response action potentials of canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Rodent Models Assessing the Analgesic Efficacy of Lidocaine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lidocaine, a widely used local anesthetic, also exhibits systemic analgesic properties, making it a subject of extensive research in pain management.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs), which inhibits the propagation of action potentials in neurons.[2][3] However, its analgesic effects are also attributed to interactions with various other targets, including potassium and calcium channels, NMDA receptors, and G-protein-coupled receptors, as well as its anti-inflammatory properties.[3][4] To evaluate the analgesic efficacy of lidocaine and its formulations, several well-established in vivo rodent models are employed. These models are crucial for preclinical screening and mechanistic studies.
This document provides detailed protocols for key behavioral assays in rodents used to assess the analgesic effects of lidocaine, along with a summary of quantitative data from relevant studies and visualizations of the experimental workflows and associated signaling pathways.
Key In Vivo Rodent Models
The selection of an appropriate animal model is critical for the successful evaluation of analgesic agents. The most commonly used models for assessing the efficacy of lidocaine in rodents include the tail-flick test, the hot plate test, and the von Frey test. These tests measure responses to thermal and mechanical stimuli, respectively.
Tail-Flick Test
The tail-flick test is a widely used method to assess spinal nociceptive reflexes, primarily for centrally acting analgesics.[5][6] The test measures the latency of a mouse or rat to withdraw its tail from a source of thermal stimulation.[7] An increase in tail-flick latency is indicative of an analgesic effect.
Experimental Protocol:
Materials:
-
Tail-flick apparatus (with a radiant heat source or hot water bath)
-
Animal restrainers
-
Test substance (Lidocaine solution)
-
Control substance (e.g., saline)
-
Syringes and needles for administration
-
Timer
Procedure:
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[8]
-
Baseline Measurement: Gently place the animal in the restrainer. Position the distal portion of the tail over the radiant heat source or immerse it in the hot water bath (typically 52-55°C).[7][8] Start the timer. The time taken for the animal to flick its tail out of the heat is recorded as the baseline tail-flick latency (TFL). A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.[7] Animals with a baseline TFL outside a predetermined range (e.g., 2-4 seconds) may be excluded.[9]
-
Drug Administration: Administer lidocaine or the control substance via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous).
-
Post-treatment Measurements: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the TFL measurement as described in step 2.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Hot Plate Test
The hot plate test is another common method for evaluating thermal nociception and is sensitive to centrally acting analgesics.[5] This test measures the reaction time of an animal placed on a heated surface, with responses including paw licking, shaking, or jumping.[10]
Experimental Protocol:
Materials:
-
Hot plate apparatus with adjustable temperature control
-
A transparent cylinder to confine the animal on the plate
-
Test substance (Lidocaine solution)
-
Control substance (e.g., saline)
-
Syringes and needles for administration
-
Timer
Procedure:
-
Acclimation: Acclimate the animals to the testing environment for a minimum of 30-60 minutes.[8]
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[8]
-
Baseline Measurement: Place the animal on the hot plate within the transparent cylinder and immediately start the timer.[5] Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.[8] The time until the first clear sign of a pain response is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is essential to prevent injury.[8]
-
Drug Administration: Administer lidocaine or the control substance.
-
Post-treatment Measurements: At specified intervals following administration, place the animal back on the hot plate and measure the latency to respond.
-
Data Analysis: The data is often presented as the mean latency time at each time point or as %MPE, similar to the tail-flick test.
Von Frey Test
The von Frey test is the gold standard for assessing mechanical allodynia, which is a painful response to a normally non-painful stimulus.[11] It is particularly useful for models of neuropathic and inflammatory pain.
Experimental Protocol:
Materials:
-
Von Frey filaments (a series of calibrated monofilaments that exert a specific force) or an electronic von Frey apparatus
-
Elevated mesh platform with individual animal enclosures
-
Test substance (Lidocaine solution)
-
Control substance (e.g., saline)
-
Syringes and needles for administration
Procedure:
-
Acclimation: Place the animals in the individual enclosures on the mesh platform and allow them to acclimate for at least one hour.[12]
-
Baseline Measurement: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force and proceeding to filaments of increasing force.[11] Each filament is applied until it just buckles. A positive response is a brisk withdrawal, shaking, or licking of the paw.[13] The 50% withdrawal threshold can be determined using the up-down method.[13] With an electronic von Frey, a single filament applies gradually increasing pressure until the paw is withdrawn, and the force at withdrawal is automatically recorded.[11]
-
Drug Administration: Administer lidocaine or the control substance.
-
Post-treatment Measurements: Measure the mechanical withdrawal threshold at various time points after administration.
-
Data Analysis: The results are expressed as the paw withdrawal threshold in grams or as a change from the baseline measurement.
Quantitative Data Summary
The following tables summarize quantitative data on the analgesic efficacy of lidocaine from various rodent studies.
Table 1: Analgesic Effect of Lidocaine in the Tail-Flick Test (Mouse)
| Lidocaine Concentration | Route of Administration | Mean Duration of Sensory Block (minutes) | Reference |
| 0.5% | Local Injection | Not specified | [14] |
| 1% | Local Injection | 20 ± 10 | [14] |
| 2% | Local Injection | Not specified | [14] |
| 1% (with epinephrine) | Local Injection | 66 ± 15 | [14] |
Table 2: Analgesic Effect of Lidocaine in a CFA-Induced Inflammatory Pain Model (Rat)
| Lidocaine Dose | Route of Administration | Effect on Thermal Withdrawal Latency (TWL) & Mechanical Withdrawal Threshold (MWT) | Reference |
| 1 mg/kg | Tail Vein Injection | Significantly reversed CFA-induced reduction in TWL and MWT | [15] |
| 3 mg/kg | Tail Vein Injection | Significantly reversed CFA-induced reduction in TWL and MWT | [15] |
| 5 mg/kg | Tail Vein Injection | Significantly reversed CFA-induced reduction in TWL and MWT | [15] |
Table 3: Effect of Lidocaine in the Formalin Test (Mouse)
| Lidocaine Concentration | Route of Administration | Effect on Licking Behavior | Reference |
| 2% (0.1 ml) | Intradermal | Significantly decreased licking in the early phase (0-10 min) | [16] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vivo analgesic assessment.
Signaling Pathways of Lidocaine's Analgesic Action
Caption: Key molecular targets of lidocaine's analgesic effects.
References
- 1. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systemic Lidocaine for Pain Management | Pain Management Education at UCSF [pain.ucsf.edu]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. Tail flick test - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. The Study of Comparative Analgesic Activity of Lidocaine and Ropivacaine on Albino Rats, American Journal of BioScience, Science Publishing Group [sciencepublishinggroup.com]
- 10. Hot plate test [panlab.com]
- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. Coapplication of Lidocaine and Membrane-Impermeable Lidocaine Derivative QX-222 Produces Divergent Effects on Evoked and Spontaneous Nociceptive Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Inhibitory effect of lidocaine on pain and itch using formalin-induced nociception and 5′-guanidinonaltrindole-induced scratching models in mice: behavioral and neuroanatomical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-FID Method for the Quantitative Analysis of Lidocaine HCl in Pharmaceutical Formulations
An application note and protocol for the gas chromatography-flame ionization detection (GC-FID) method for the analysis of Lidocaine HCl in pharmaceutical formulations is detailed below. This guide is intended for researchers, scientists, and drug development professionals.
Abstract
This application note describes a validated, simple, and reliable gas chromatography-flame ionization detection (GC-FID) method for the determination of Lidocaine hydrochloride (HCl) in pharmaceutical formulations such as injections and creams. The method is demonstrated to be specific, accurate, and precise, making it suitable for routine quality control analysis and stability studies.[1][2][3] The sample preparation is straightforward, involving extraction with methanol followed by dilution. Prilocaine HCl is utilized as an internal standard (IS) to ensure high accuracy and reproducibility.[4][5] The method has been validated in accordance with International Conference on Harmonisation (ICH) guidelines.[1][4][5]
1. Introduction
Lidocaine HCl is a widely used local anesthetic of the amide type.[1] It is crucial to have a reliable analytical method to quantify Lidocaine HCl in its various pharmaceutical dosage forms to ensure product quality and efficacy. Gas chromatography is a highly suitable technique for analyzing volatile substances like lidocaine.[4] This note presents a GC-FID method that offers high recovery, excellent reproducibility, and high selectivity for the determination of Lidocaine HCl.[4]
2. Experimental
2.1. Instrumentation and Materials
-
Instrumentation : Agilent 6890N Network Gas Chromatograph (or equivalent) equipped with a split/splitless injector and a flame ionization detector (FID).[5]
-
Reagents and Standards :
-
Commercial Formulations : Lidocaine HCl injections and creams obtained from commercial sources.[5]
2.2. Chromatographic Conditions
The instrumental parameters for the GC-FID analysis are summarized in the table below.
| Parameter | Condition |
| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Detector Temperature | 260°C |
| Oven Temperature Program | Initial 95°C, hold for 1.7 min, ramp at 15°C/min to 220°C, hold for 2 min, ramp at 15°C/min to 260°C, hold for 1.0 min.[4] (Alternative: 80°C initial, hold 1.5 min, ramp 10°C/min to 210°C, then to 230°C and hold 0.5 min[6]) |
| Carrier Gas | Nitrogen or Helium at a constant flow rate |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 |
| Detector Gases | Hydrogen, Air, and Nitrogen (makeup gas) |
3. Protocols
3.1. Preparation of Standard and Internal Standard Solutions
-
Lidocaine HCl Stock Solution (100 µg/mL) : Accurately weigh and dissolve an appropriate amount of Lidocaine HCl reference standard in methanol in a volumetric flask to obtain a concentration of 100 µg/mL.[4]
-
Internal Standard (IS) Stock Solution (50 µg/mL) : Prepare a stock solution of Prilocaine HCl in methanol at a concentration of 50 µg/mL.[1]
-
Working Standard Solutions : Prepare a series of calibration standards by diluting the Lidocaine HCl stock solution with methanol to achieve concentrations ranging from 0.1 to 5.0 µg/mL.[4][5] Spike each standard with the internal standard to a final concentration of 2.0 µg/mL.[1][4]
-
Quality Control (QC) Solutions : Prepare QC solutions at low, medium, and high concentrations (e.g., 0.3, 1.5, and 4.5 µg/mL) from the stock solution.[4]
3.2. Sample Preparation Protocol
3.2.1. For Injection Formulations
-
Combine the contents of ten ampoules into a single volumetric flask and mix thoroughly.[1][5]
-
Transfer an aliquot of the solution equivalent to 20 mg of Lidocaine HCl into a 50 mL volumetric flask.[1]
-
Dilute to the mark with methanol.
-
Filter the solution through a 0.22 µm Millipore filter.[1]
-
Perform a final dilution with methanol to obtain a theoretical Lidocaine HCl concentration of 0.5 µg/mL.[1]
-
Add the internal standard to achieve a final IS concentration of 2.0 µg/mL.[1]
3.2.2. For Cream Formulations
-
Accurately weigh a quantity of the cream equivalent to 25 mg of Lidocaine HCl and transfer it to a 100 mL beaker.[4][5]
-
Add 60 mL of methanol to the beaker.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and extraction of the active ingredient, then allow it to cool.[4][5]
-
Filter the solution into a 100 mL volumetric flask and adjust the volume to the mark with methanol.[4]
-
This process should yield a theoretical Lidocaine HCl concentration of 0.5 µg/mL after a subsequent dilution step if necessary.[1][4]
-
Add the internal standard to the final solution to achieve a concentration of 2.0 µg/mL.[1]
-
Filter the final solution through a 0.22 µm Millipore filter before injection.[1]
4. Method Validation and Data
The developed GC-FID method was validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and sensitivity.[4]
4.1. System Suitability
System suitability was confirmed by injecting a standard solution six times. The acceptance criterion was a relative standard deviation (RSD) of ±2% for peak area and retention time.[5]
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| RSD% of Peak Area | ≤ 2.0% | < 2.0% |
| RSD% of Retention Time | ≤ 2.0% | < 1.0% |
| Tailing Factor (T) | ≤ 2.0 | ~1.1 |
| Theoretical Plates (N) | > 2000 | > 10000 |
| Resolution (Rs) | > 2.0 | > 3.0 |
4.2. Quantitative Data Summary
The quantitative performance of the method is summarized in the table below.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 5.0 µg/mL[4][5][6][7] |
| Correlation Coefficient (r²) | > 0.995 |
| LOD | 0.03 µg/mL[4][6][7] |
| LOQ | 0.11 µg/mL[4][6][7] |
| Accuracy (Relative Error) | < 10.0%[4][6] |
| Precision (RSD%) | Within-day: < 3.0% Between-day: < 3.0%[4][6] |
| Analytical Recovery | 99.47% (average)[4][6][7] |
5. Visualizations
The following diagrams illustrate the experimental workflow and the logical structure of method validation.
Caption: Experimental workflow for Lidocaine HCl analysis.
Caption: Logical relationships in analytical method validation.
The described GC-FID method provides a rapid, sensitive, and reliable approach for the quantitative determination of Lidocaine HCl in pharmaceutical creams and injections.[1] The simple sample preparation and short chromatographic run time make it an excellent choice for routine quality control laboratories.[1] The validation data confirms that the method is accurate, precise, and fit for its intended purpose.[4]
References
- 1. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ACG Publications - Determination of Lidocaine HCl in commercially cream and injection forms by GC-FID method [acgpubs.org]
Application Notes and Protocols for In Vitro Metabolism Studies of Lidocaine Using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding the in vitro metabolism of lidocaine is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response. Liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes, serve as a standard in vitro model for these studies.
This document provides detailed application notes and protocols for conducting in vitro metabolism studies of lidocaine using liver microsomes. It includes a comprehensive experimental workflow, protocols for incubation and sample analysis, and a summary of key metabolic pathways and kinetic data.
Metabolic Pathways of Lidocaine
The primary metabolic pathways of lidocaine in human liver microsomes involve N-deethylation and hydroxylation. The major metabolite formed is monoethylglycinexylidide (MEGX) through N-deethylation, a reaction primarily catalyzed by CYP3A4 and to a lesser extent by CYP1A2.[1][2] Another significant metabolite is 3-hydroxylidocaine, formed through aromatic hydroxylation, which is also catalyzed by CYP1A2 and CYP3A4.[2][3][4] Further metabolism can lead to the formation of glycinexylidide (GX) from MEGX.[3] In some species, direct hydrolysis of the amide bond to form 2,6-xylidine can also occur, a reaction that may be catalyzed by carboxylesterases.[5][6]
Experimental Protocols
Materials and Reagents
-
Lidocaine hydrochloride
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Internal standard (e.g., a structurally related compound not present in the sample)
-
Microcentrifuge tubes
-
Incubator/shaking water bath
-
HPLC or LC-MS/MS system
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro lidocaine metabolism study.
Incubation Protocol
-
Prepare the Incubation Mixture : In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer (e.g., 0.1 M, pH 7.4), liver microsomes (e.g., 0.2-0.5 mg/mL protein), and various concentrations of lidocaine (e.g., 5-3000 µM).[7] The final volume is typically 200 µL.
-
Pre-incubation : Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the enzymes.[7]
-
Initiate the Reaction : Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation : Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes), ensuring adequate shaking for aeration.[7] The incubation time should be within the linear range of metabolite formation.
-
Terminate the Reaction : Stop the reaction by adding a quenching solution, such as an equal volume of ice-cold acetonitrile or methanol. This will precipitate the microsomal proteins.
-
Sample Processing : Add an internal standard for quantification. Centrifuge the tubes (e.g., at 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
Sample Collection : Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
Analytical Method (HPLC)
A reverse-phase high-performance liquid chromatography (HPLC) system is commonly used for the separation and quantification of lidocaine and its metabolites.[3][8]
-
Column : C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1 M phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile).[8]
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at an appropriate wavelength (e.g., 210 nm).
-
Quantification : Create a calibration curve using standards of known concentrations of lidocaine and its metabolites. The peak area ratio of the analyte to the internal standard is used for quantification.
For higher sensitivity and specificity, LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) is the preferred method.
Quantitative Data
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), describe the enzyme-substrate interaction and the efficiency of the metabolic reaction. These parameters are crucial for predicting in vivo clearance and potential for saturation of metabolism.
| Enzyme/System | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Rat Liver Microsomes | MEGX | 304.33 | Not Reported | [9] |
| Rat Liver Microsomes | 3-Hydroxylidocaine | Lower than N-deethylation | Lower than N-deethylation | [8] |
| Human CYP3A4*1 (Wild-type) | MEGX | 253.7 ± 35.8 | 1.89 ± 0.09 | [10] |
| Human CYP3A4 Allelic Variant | Relative Intrinsic Clearance (CLint = Vmax/Km) vs. Wild-Type (%) | Reference |
| CYP3A42 | 27.93 | [7] |
| CYP3A45 | 67.93 | [7] |
| CYP3A49 | 45.32 | [10] |
| CYP3A416 | 33.15 | [10] |
| CYP3A417 | No detectable activity | [7][10] |
| CYP3A424 | 55.62 | [10] |
| CYP3A4*30 | No detectable activity | [7][10] |
Data Analysis and Interpretation
The rate of metabolite formation is calculated and plotted against the substrate concentration. Non-linear regression analysis using the Michaelis-Menten equation is then applied to determine the Km and Vmax values. The intrinsic clearance (CLint) can be calculated as the ratio of Vmax to Km and is a measure of the catalytic efficiency of the enzyme at low substrate concentrations.
Conclusion
The in vitro metabolism of lidocaine using liver microsomes is a fundamental tool in drug development and pharmacology. The protocols and data presented here provide a framework for conducting these studies and interpreting the results. By understanding the metabolic profile of lidocaine, researchers can better predict its behavior in vivo, anticipate potential drug interactions, and move towards a more personalized approach to its clinical use.
References
- 1. Lidocaine metabolism in human liver microsomes by cytochrome P450IIIA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of lidocaine by purified rat liver microsomal cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of lidocaine in human liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of liver carboxylesterases in the in vitro metabolism of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional assessment of CYP3A4 allelic variants on lidocaine metabolism in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitation of lidocaine and its four metabolites by high-performance liquid chromatography: application to studies on in vitro and in vivo metabolism of lidocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing Lidocaine Hydrochloride precipitation in buffered solutions
<_ _>
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of lidocaine hydrochloride in buffered solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my buffered this compound solution turning cloudy or forming a precipitate?
A1: this compound (a salt) is highly soluble in water. However, it is the salt of a weak base with a pKa between 7.7 and 7.9.[1][2][3] When you add a buffer, especially an alkaline buffer like sodium bicarbonate, the pH of the solution increases. This causes the protonated (ionized) this compound to convert to its uncharged or "free base" form.[4] This lidocaine free base is significantly less soluble in water and will precipitate out of the solution, causing a cloudy or milky appearance.[3][5]
Q2: What is the primary factor controlling lidocaine precipitation?
A2: The pH of the final solution is the most critical factor.[6] this compound is acidic, with commercial preparations often having a pH between 3.9 and 6.1, especially if they contain epinephrine.[7][8][9][10] As the pH of the solution approaches and surpasses the pKa of lidocaine (7.7-7.9), the equilibrium shifts towards the formation of the poorly soluble free base, leading to precipitation.[3][7] In fact, at a pH of 7.8, approximately half of the lidocaine will be in the non-ionized, less soluble form.[3][7]
Q3: How does the concentration of this compound affect precipitation risk?
A3: Higher concentrations of this compound are more susceptible to precipitation when the pH is increased. The solution can become supersaturated with the lidocaine free base more quickly at higher concentrations, leading to the formation of a precipitate.
Q4: Can the type of buffer used influence precipitation?
A4: Yes, the type and concentration of the buffer are important. Sodium bicarbonate is commonly used to buffer lidocaine solutions to reduce injection pain.[8][11] However, because it is alkaline, it directly causes the pH increase that leads to precipitation if not mixed in the correct ratio.[9][12][13] The final pH of the mixture is what determines if a precipitate will form.
Q5: Does temperature affect the stability of my buffered lidocaine solution?
A5: Yes, temperature can influence solubility. Generally, increasing the temperature enhances the solubility of lidocaine in aqueous solutions.[6][14][15][16] Conversely, storing buffered solutions at lower (refrigerated) temperatures can help maintain chemical stability, particularly for solutions containing epinephrine, but it's crucial to ensure the solution remains free of precipitate.[17][18] One study noted that the pKa of lidocaine increases at lower temperatures, which could slightly alter the pH at which precipitation begins.[19]
Troubleshooting Guide
Issue: A precipitate forms immediately after adding sodium bicarbonate buffer.
-
Probable Cause: The final pH of the solution has exceeded the solubility limit of the lidocaine free base. This is often due to adding too much bicarbonate buffer relative to the lidocaine solution volume.
-
Solution:
-
Verify Mixing Ratio: The most commonly recommended ratio for buffering is 1 part of 8.4% sodium bicarbonate to 10 parts of lidocaine solution (a 1:10 ratio).[8][9][20]
-
Check Concentrations: Ensure you are using the correct starting concentrations for both the this compound and the sodium bicarbonate solution.
-
Order of Mixing: While less critical than the ratio, slowly add the bicarbonate to the lidocaine solution while gently mixing to avoid localized areas of high pH.
-
Issue: The solution is initially clear but becomes cloudy over time.
-
Probable Cause: The solution is metastable, and precipitation is occurring slowly. This can be influenced by storage conditions. Another possibility, especially in solutions with epinephrine, is the degradation of epinephrine, though this typically manifests as a color change.[17][21]
-
Solution:
-
Storage: For buffered lidocaine solutions containing epinephrine, store them protected from light and under refrigeration (e.g., 5°C).[18][22] Studies have shown such solutions are stable for up to 7 days.[4][17][18] Buffered solutions without epinephrine are generally more stable.[17][18]
-
Fresh Preparation: It is best practice to prepare the buffered solution just prior to use to ensure stability and prevent precipitation.[11]
-
Issue: I am seeing batch-to-batch variability in precipitation.
-
Probable Cause: Inconsistent preparation methods or slight variations in the pH of the initial this compound solution. The pH of commercial lidocaine with epinephrine can be as low as 3.9, while plain lidocaine is closer to 6.0.[8][9] This initial difference will affect the final pH after buffering.
-
Solution:
-
Standardize Protocol: Implement a strict, standardized protocol for preparing the buffered solution, as detailed in the "Experimental Protocol" section below.
-
pH Measurement: For research and development applications, consider measuring the final pH of a sample from each new batch to ensure it is within the desired stable range (typically below 7.8).
-
Data Summary: pH and Lidocaine Form
The key to preventing precipitation is managing the pH to keep lidocaine in its ionized, water-soluble hydrochloride form.
| Property | This compound (Ionized Form) | Lidocaine (Free Base / Non-ionized Form) |
| Water Solubility | Very Soluble[3][7][23] | Practically Insoluble / Poorly Soluble[3][5][24] |
| Predominant pH Range | Acidic (pH < 6) | Alkaline (pH > 8) |
| pKa | ~7.7 - 7.9 (This is the pH at which both forms are present in equal amounts)[1][3] | |
| Commercial Solution pH | ~6.0 (Plain)[8][9]; ~3.9-4.2 (with Epinephrine)[8][9][11] | Not applicable (not sold as an aqueous solution) |
| Precipitation Risk | Low (in acidic to neutral pH) | High (as pH approaches and exceeds the pKa)[7] |
Experimental Protocol: Preparation of a Stable Buffered Lidocaine Solution
This protocol details the standard method for preparing a buffered 1% or 2% this compound solution with 8.4% sodium bicarbonate to minimize the risk of precipitation.
Materials:
-
This compound (1% or 2%), with or without epinephrine
-
8.4% Sodium Bicarbonate solution
-
Sterile syringes of appropriate volumes (e.g., 10 mL and 1 mL)
-
Sterile container or vial (if preparing a larger volume)
Methodology:
-
Determine Volumes: Calculate the required volumes based on the recommended 10:1 ratio of lidocaine solution to 8.4% sodium bicarbonate solution. For example, to prepare approximately 11 mL of buffered solution, you will use 10 mL of lidocaine solution and 1 mL of 8.4% sodium bicarbonate.[8][11]
-
Draw Lidocaine: Using a sterile 10 mL syringe, accurately draw up 10 mL of the this compound solution.
-
Draw Bicarbonate: Using a separate sterile 1 mL syringe, accurately draw up 1 mL of the 8.4% sodium bicarbonate solution.
-
Mixing: Gently inject the 1 mL of sodium bicarbonate into the 10 mL syringe containing the lidocaine.
-
Agitation: Gently rock the syringe back and forth several times to ensure the solution is thoroughly mixed. Avoid vigorous shaking, which can introduce air bubbles.
-
Inspection: Visually inspect the final solution. It should be clear and colorless.[18][22] If any cloudiness or precipitate is observed, the solution should be discarded.
-
Use and Storage: For maximum stability and to avoid delayed precipitation, the buffered solution should be used immediately after preparation.[11] If short-term storage is necessary, refrigerate at 5°C and protect from light. The established beyond-use date for buffered lidocaine with epinephrine under these conditions is 7 days.[17][18]
Visual Guides
Here are some diagrams to illustrate the key concepts and workflows.
Caption: pH-Dependent Equilibrium of Lidocaine.
Caption: Recommended Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]
- 4. Buffered this compound Solution With and Without Epinephrine: Stability in Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deyerchem.com [deyerchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]
- 8. How acidic is the lidocaine we are injecting, and how much bicarbonate should we add? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sprigusa.com [sprigusa.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. Buffered lidocaine 1%/epinephrine 1:100,000 with sodium bicarbonate (sodium hydrogen carbonate) in a 3:1 ratio is less painful than a 9:1 ratio: A double-blind, randomized, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Administration of Lidocaine at Body Temperature on Anesthesia Success in Rodent Model: A Behavioral and Electrophysiology Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Temperature-dependent aqueous solubilities of lidocaine, mepivacaine, and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cjhp-online.ca [cjhp-online.ca]
- 18. Buffered this compound solution with and without epinephrine: stability in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fundamental properties of local anesthetics. I. The dependence of lidocaine's ionization and octanol:buffer partitioning on solvent and temperature [pubmed.ncbi.nlm.nih.gov]
- 20. asds.net [asds.net]
- 21. publications.ashp.org [publications.ashp.org]
- 22. researchgate.net [researchgate.net]
- 23. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Adjusting Lidocaine dosage in the presence of systemic hyperkalemia to avoid conduction disturbances
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical issue of adjusting lidocaine dosage in the presence of systemic hyperkalemia to avoid cardiac conduction disturbances. The following information is intended for preclinical research purposes and does not constitute clinical advice.
Frequently Asked Questions (FAQs)
Q1: Why is the administration of lidocaine risky in the presence of hyperkalemia?
A1: Hyperkalemia, an elevated extracellular potassium concentration, partially depolarizes the resting membrane potential of cardiomyocytes. This depolarization increases the proportion of voltage-gated sodium channels in the inactivated state. Lidocaine, a class Ib antiarrhythmic agent, preferentially binds to these inactivated sodium channels.[1] This synergistic interaction markedly potentiates lidocaine's sodium channel blocking effect, leading to a profound depression of cardiac conduction.[1] In experimental and clinical settings, the combination of hyperkalemia and standard doses of lidocaine has been shown to precipitate severe conduction disturbances, including significant QRS widening, atrioventricular (AV) block, and even asystole.[1][2]
Q2: What are the primary electrophysiological effects of combining lidocaine and hyperkalemia?
A2: The combination leads to a greater-than-additive depression of cardiac conduction. Specifically, researchers may observe:
-
Decreased Conduction Velocity: The potentiation of the sodium channel blockade slows the propagation of the cardiac action potential.
-
Prolonged QRS Duration: Slower ventricular conduction manifests as a widening of the QRS complex on an electrocardiogram (ECG).
-
Increased PR Interval: Delayed conduction through the AV node can lead to a prolonged PR interval.
-
Reduced Myocardial Excitability: A greater stimulus is required to elicit an action potential.
Q3: Are there established guidelines for lidocaine dosage adjustment in hyperkalemic models?
A3: There are no specific, universally accepted dosage adjustment guidelines for the research setting. Due to the significant risk of severe cardiotoxicity, the general principle is to exercise extreme caution. Experimental data from animal models indicate that hyperkalemia significantly reduces the toxic dose of lidocaine. Therefore, any administration of lidocaine in a hyperkalemic model should begin with a substantially reduced dose, with continuous monitoring of cardiac function.
Q4: What initial steps should be taken in an experiment if conduction disturbances are observed after administering lidocaine to a hyperkalemic subject?
A4: If signs of conduction disturbance (e.g., QRS widening, arrhythmias) appear, the lidocaine infusion should be immediately discontinued. The primary focus should then shift to antagonizing the effects of hyperkalemia on the cardiac membrane. This can be achieved by administering calcium gluconate or calcium chloride, which helps to stabilize the membrane potential. Subsequent measures to reduce the serum potassium level, such as the administration of insulin and glucose, should also be considered.
Troubleshooting Guide: Unexpected Conduction Disturbances
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid and severe QRS widening after a standard lidocaine dose. | Undiagnosed or underestimated level of hyperkalemia. | 1. Immediately cease lidocaine administration. 2. Confirm serum potassium levels. 3. If hyperkalemia is confirmed, administer a membrane-stabilizing agent (e.g., calcium gluconate). 4. In future experiments, ensure accurate baseline potassium measurements and consider a significant dose reduction of lidocaine. |
| Development of AV block at a low lidocaine concentration. | Synergistic effect of a mild elevation in potassium and lidocaine on AV nodal conduction. | 1. Stop the lidocaine infusion. 2. Monitor ECG closely for resolution of the block. 3. Re-evaluate the experimental design, considering the necessity of lidocaine in the presence of even mild hyperkalemia. |
| Failure to observe expected lidocaine efficacy at a reduced dose. | The dose reduction may be too aggressive, or the underlying arrhythmic substrate is not responsive to sodium channel blockade. | 1. Cautiously titrate the lidocaine dose upwards with continuous, vigilant ECG monitoring. 2. Consider alternative antiarrhythmic agents with different mechanisms of action if the risk of lidocaine toxicity is deemed too high. |
Data Summary
The following tables summarize quantitative data from preclinical studies on the interaction between lidocaine and hyperkalemia.
Table 1: Effect of Hyperkalemia on Lidocaine Cardiotoxicity in a Canine Model
| Condition | Serum Potassium (mEq/L) | Approximate Cardiotoxic Dose of Lidocaine |
| Normokalemia | 2.7 ± 0.05 | ~4x the seizure dose |
| Hyperkalemia | 5.4 ± 0.08 | ~2x the seizure dose |
Data adapted from a study in mechanically ventilated dogs. The cardiotoxic dose was significantly decreased in the presence of hyperkalemia.[3]
Table 2: Potentiation of Local Anesthetic Effects by Hyperkalemia in Isolated Rat Hearts
| Condition | Effect Measured | Lidocaine |
| Normokalemia (5.9 mEq/L) | Slowing of ventricular rate | Primarily through inhibition of atrial rate |
| Hyperkalemia (9.0 mEq/L) | Slowing of ventricular rate | Potentiated effect through inhibition of both AV conduction and atrial rate |
This study demonstrates that hyperkalemia greatly potentiates the effect of lidocaine to slow the ventricular rate.[4]
Experimental Protocols
In Vitro Electrophysiological Assessment of Lidocaine in Hyperkalemic Cardiomyocytes
This protocol outlines a method for assessing the effects of lidocaine on cardiomyocyte ion channels under conditions of induced hyperkalemia using the patch-clamp technique.
1. Cell Preparation: a. Isolate ventricular myocytes from an appropriate animal model (e.g., adult rat) using enzymatic dissociation. b. Maintain the isolated cells in a holding solution at room temperature.
2. Patch-Clamp Recording: a. Use the whole-cell configuration of the patch-clamp technique to record sodium currents (INa). b. The standard extracellular (bath) solution should contain (in mM): 140 NaCl, 4 KCl (for normokalemia), 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4. c. The standard intracellular (pipette) solution should contain (in mM): 140 CsF, 10 NaCl, 10 HEPES, and 10 EGTA, with pH adjusted to 7.2.
3. Induction of Hyperkalemia: a. Prepare a hyperkalemic extracellular solution by increasing the KCl concentration to the desired level (e.g., 9.0 mM). b. Perfuse the patched cell with the normokalemic solution to establish a baseline INa recording. c. Switch the perfusion to the hyperkalemic solution and allow the cell to equilibrate.
4. Lidocaine Application: a. Prepare stock solutions of lidocaine in the hyperkalemic extracellular solution at various concentrations. b. Apply the lidocaine-containing solutions to the cell using a rapid perfusion system. c. Record INa at each lidocaine concentration to determine the dose-dependent block of the sodium channels.
5. Data Analysis: a. Measure the peak INa amplitude in response to depolarizing voltage steps. b. Analyze changes in the voltage-dependence of activation and inactivation of the sodium channels. c. Compare the effects of lidocaine in normokalemic versus hyperkalemic conditions.
In Vivo Model of Hyperkalemia for Cardiovascular Assessment
This protocol describes a method for inducing a controlled and sustained state of hyperkalemia in a rat model to study the systemic effects of lidocaine.
1. Animal Preparation: a. Anesthetize a male Sprague-Dawley rat according to approved institutional protocols. b. Surgically implant catheters for drug administration (e.g., jugular vein) and blood pressure monitoring (e.g., carotid artery). c. Place ECG electrodes to continuously monitor cardiac activity.
2. Induction of Hyperkalemia: a. Administer amiloride (3 mg/kg) intraperitoneally to inhibit renal potassium excretion. b. Concurrently, administer potassium chloride (2 mEq/kg) intraperitoneally in two divided doses. c. This combination has been shown to induce a sustained hyperkalemia.
3. Lidocaine Administration and Monitoring: a. Once a stable hyperkalemic state is achieved (confirmed by serum potassium measurement), begin a continuous intravenous infusion of a reduced dose of lidocaine. b. Continuously record ECG and arterial blood pressure. c. Monitor for changes in QRS duration, PR interval, heart rate, and the development of any arrhythmias. d. Collect blood samples at regular intervals to measure serum potassium and lidocaine concentrations.
4. Data Analysis: a. Correlate the serum potassium and lidocaine concentrations with the observed changes in ECG parameters and hemodynamics. b. Determine the threshold for lidocaine-induced cardiotoxicity in the hyperkalemic state.
Visualizations
Signaling Pathway of Lidocaine and Hyperkalemia Interaction
References
- 1. researchgate.net [researchgate.net]
- 2. Lidocaine-induced conduction disturbance in patients with systemic hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of serum potassium on the cerebral and cardiac toxicity of bupivacaine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of bupivacaine and lidocaine on AV conduction in the isolated rat heart: modification by hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Lidocaine and Bupivacaine on Nerve Conduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used local anesthetics, Lidocaine and Bupivacaine, focusing on their effects on nerve conduction in an in vitro setting. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for researchers in pharmacology and neuroscience.
Introduction
Lidocaine and Bupivacaine are amide-type local anesthetics crucial for pain management. Their primary mechanism of action involves the blockade of voltage-gated sodium channels in nerve fibers, which inhibits the propagation of action potentials and, consequently, nerve conduction.[1][2] While both drugs share this common mechanism, their physicochemical properties lead to significant differences in their clinical and in vitro profiles. Bupivacaine is known for its higher potency and longer duration of action compared to Lidocaine.[1][3] This guide delves into the in vitro experimental evidence that substantiates these differences.
Quantitative Comparison of In Vitro Performance
The following tables summarize key quantitative parameters for Lidocaine and Bupivacaine based on in vitro studies. These values are critical for understanding the relative potency and efficacy of these anesthetics in a controlled laboratory environment.
| Drug | IC50 (in vitro nerve block) | Onset of Action (in vitro) | Duration of Action (in vitro) |
| Lidocaine | ~0.6 mM (frog sciatic nerve) | Rapid | Shorter |
| Bupivacaine | ~0.1 mM (frog sciatic nerve, estimated) | Slower | Longer |
| Property | Lidocaine | Bupivacaine | Reference |
| Molar Mass ( g/mol ) | 234.34 | 288.43 | N/A |
| pKa | 7.9 | 8.1 | N/A |
| Lipid Solubility (Octanol/Buffer Partition Coefficient) | 2.9 | 27.5 | [3] |
| Protein Binding (%) | 64 | 95 | N/A |
Table 2: Physicochemical Properties of Lidocaine and Bupivacaine. These properties are fundamental to their anesthetic profiles. Bupivacaine's higher lipid solubility and protein binding contribute to its increased potency and longer duration of action.
Experimental Protocols
A common and effective method for studying the effects of local anesthetics on nerve conduction in vitro is the sucrose-gap technique . This method allows for the recording of compound action potentials (CAPs) from an isolated nerve, such as a frog sciatic nerve or a rat sciatic nerve.
Sucrose-Gap Technique for Recording Compound Action Potentials
Objective: To measure the effect of Lidocaine and Bupivacaine on the amplitude and conduction velocity of nerve impulses.
Materials:
-
Isolated frog or rat sciatic nerve
-
Sucrose-gap chamber with compartments for:
-
Stimulating electrodes
-
Test solution (Ringer's solution with or without anesthetic)
-
Isotonic sucrose solution
-
Recording electrodes in isotonic KCl
-
-
Stimulator
-
Amplifier
-
Oscilloscope or data acquisition system
-
Ringer's solution (physiological saline)
-
Lidocaine and Bupivacaine solutions of varying concentrations
Procedure:
-
Nerve Dissection: Carefully dissect the sciatic nerve from a euthanized frog or rat.
-
Chamber Setup: Mount the nerve across the compartments of the sucrose-gap chamber. The stimulating electrodes are placed at one end of the nerve, and the recording electrodes at the other. The central portion of the nerve is bathed in the test solution, while the gaps are filled with isotonic sucrose to electrically isolate the different sections of the nerve.
-
Baseline Recording: Perfuse the nerve with normal Ringer's solution and deliver supramaximal electrical stimuli to elicit a stable compound action potential (CAP). Record the baseline CAP amplitude and latency.
-
Drug Application: Replace the Ringer's solution in the test compartment with a solution containing a known concentration of either Lidocaine or Bupivacaine.
-
Data Acquisition: Continuously record the CAP at regular intervals to observe the time course of the nerve block. Note the time to onset of the block (time to a significant reduction in CAP amplitude) and the maximum degree of block.
-
Concentration-Response: Repeat the experiment with a range of drug concentrations to determine the IC50 value (the concentration that produces a 50% reduction in the CAP amplitude).
-
Washout: After achieving a stable block, perfuse the nerve with drug-free Ringer's solution to observe the reversal of the block and determine the duration of action.
Mandatory Visualizations
Signaling Pathway of Local Anesthetic Action
Caption: Mechanism of sodium channel blockade by local anesthetics.
Experimental Workflow for In Vitro Nerve Conduction Assay
Caption: Workflow of the sucrose-gap experiment for local anesthetic testing.
Comparative Properties of Lidocaine and Bupivacaine
Caption: Key in vitro characteristic differences between Lidocaine and Bupivacaine.
Conclusion
The in vitro data strongly support the well-established clinical differences between Lidocaine and Bupivacaine. Bupivacaine's higher lipid solubility contributes to its greater potency, as evidenced by a lower IC50 value for nerve conduction block.[3] This property, along with its higher protein binding, also accounts for its longer duration of action. Conversely, Lidocaine's lower lipid solubility allows for a more rapid onset of action. These fundamental differences, quantifiable through in vitro experiments like the sucrose-gap technique, are critical for the rational selection of local anesthetics in clinical practice and for the development of new analgesic drugs. Researchers are encouraged to utilize the detailed protocols and comparative data presented in this guide to inform their future studies in the field of local anesthesia.
References
A Comparative Analysis of Lidocaine and Tetracaine on Sodium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sodium channel blocking properties of two widely used local anesthetics, Lidocaine and Tetracaine. The information presented is supported by experimental data to assist in research and drug development endeavors.
Introduction
Lidocaine and Tetracaine are local anesthetics that reversibly block nerve conduction by inhibiting voltage-gated sodium channels.[1] Despite sharing a common mechanism of action, they exhibit distinct pharmacological profiles, including differences in potency, onset, and duration of action. These differences are rooted in their molecular interactions with the sodium channel protein, particularly their varying affinities for different channel states and isoforms.[2][3] Understanding these nuances is critical for the targeted development of new therapeutic agents with improved efficacy and safety profiles.
Quantitative Comparison of Sodium Channel Blockade
The following tables summarize the key quantitative parameters of Lidocaine and Tetracaine based on electrophysiological studies.
| Drug | IC50 for Tonic Block (µM) | IC50 for Phasic (Use-Dependent) Block | Reference |
| Lidocaine | 204 | 60 (inactivated state) | [4][5] |
| Tetracaine | 0.7 | Not explicitly stated, but shows minimal frequency dependence | [4][6] |
Table 1: Comparative Potency (IC50) for Sodium Channel Blockade. The half-maximal inhibitory concentration (IC50) indicates the concentration of the drug required to block 50% of the sodium current. A lower IC50 value signifies higher potency.
| Drug | Onset of Action | Duration of Action | Lipophilicity | Primary Clinical Use | Reference |
| Lidocaine | Rapid (within minutes) | Intermediate (0.5 - 3 hours) | Moderate | Infiltration, nerve blocks, antiarrhythmic | [7][8] |
| Tetracaine | Slower | Long | High | Topical, spinal anesthesia | [6] |
Table 2: Pharmacokinetic and Physicochemical Properties. These properties influence the clinical application and efficacy of each anesthetic.
Mechanism of Action: A State-Dependent Interaction
The "Modulated Receptor Hypothesis" posits that local anesthetics exhibit different affinities for the resting, open, and inactivated states of the sodium channel.[3][9] Both Lidocaine and Tetracaine preferentially bind to the open and inactivated states, but with differing potencies.[10]
-
Lidocaine demonstrates a pronounced use-dependent or phasic block, meaning its blocking effect is enhanced at higher frequencies of nerve stimulation.[5][6] This is because more channels are in the open and inactivated states during rapid firing, providing more binding opportunities for the drug.
-
Tetracaine , being more lipophilic, exhibits a more potent tonic block (blockade of channels in the resting state) and shows less frequency dependence compared to Lidocaine.[4][6]
This differential affinity for channel states is a key determinant of their clinical characteristics.
Experimental Protocols
The following is a detailed methodology for a key experiment used to characterize the sodium channel blocking effects of Lidocaine and Tetracaine.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents across the membrane of a single cell, providing precise data on the effects of drugs on ion channel function.
1. Cell Preparation:
- HEK-293 cells stably expressing the desired sodium channel isoform (e.g., NaV1.2, NaV1.5) are cultured on glass coverslips.
- Prior to recording, the coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose. The pH is adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels, isolating the sodium current.
3. Pipette Fabrication and Sealing:
- Borosilicate glass capillaries are pulled using a micropipette puller to create pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
- The pipette is positioned over a cell using a micromanipulator.
- Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
4. Whole-Cell Configuration:
- A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
5. Voltage-Clamp Recording:
- The cell is held at a negative holding potential (e.g., -100 mV) where most sodium channels are in the resting state.
- To measure tonic block , depolarizing voltage steps (e.g., to -10 mV) are applied at a low frequency (e.g., 0.1 Hz) before and after application of the anesthetic.
- To measure phasic (use-dependent) block , a train of depolarizing pulses (e.g., at 10 Hz) is applied.
- The peak inward sodium current is measured at each pulse.
6. Data Analysis:
- The percentage of current inhibition is calculated for various concentrations of Lidocaine and Tetracaine.
- Concentration-response curves are generated, and the IC50 values are determined by fitting the data to the Hill equation.
Visualizations
Signaling Pathway: Modulated Receptor Hypothesis
Caption: Modulated receptor model of local anesthetic action.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp experiments.
References
- 1. rupress.org [rupress.org]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. fda.gov [fda.gov]
- 4. axolbio.com [axolbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patch Clamp Protocol [labome.com]
Comparative In Vitro Analysis of the Chondrotoxicity of Lidocaine and Bupivacaine
An objective comparison of the performance of Lidocaine and Bupivacaine on chondrocyte viability, supported by experimental data.
The intra-articular administration of local anesthetics is a common practice for pain management in orthopedic procedures. However, growing evidence from in vitro studies suggests that these agents may exert chondrotoxic effects, potentially leading to cartilage damage. This guide provides a comparative analysis of the in vitro chondrotoxicity of two widely used local anesthetics, Lidocaine and Bupivacaine, with a focus on their effects on chondrocyte viability and the underlying mechanisms of cell death.
Mechanisms of Chondrotoxicity
In vitro studies have demonstrated that both Lidocaine and Bupivacaine can induce chondrocyte cell death through various mechanisms, including apoptosis, necrosis, mitochondrial dysfunction, and oxidative stress. The toxic effects are generally observed to be dependent on the concentration of the anesthetic and the duration of exposure.[1][2] Bupivacaine has been shown to primarily lead to necrosis, while lidocaine predominantly triggers apoptosis.[1]
The proposed signaling pathways for local anesthetic-induced chondrotoxicity often involve the intrinsic apoptotic pathway. This is initiated by mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential.[1] This disruption leads to the release of pro-apoptotic factors and the subsequent activation of caspase cascades, ultimately resulting in programmed cell death.[3][4] Additionally, local anesthetics can induce oxidative stress and autophagy in chondrocytes.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Chondrotoxicity of Intra-Articular Injection Treatment: A Scoping Review [mdpi.com]
- 3. In vitro chondrotoxicity of bupivacaine, levobupivacaine and ropivacaine and their effects on caspase activity in cultured canine articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commons.lib.jmu.edu [commons.lib.jmu.edu]
A Comparative Guide to the Hemostatic Efficacy of Lidocaine with Varying Epinephrine Concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hemostatic effects of lidocaine combined with different concentrations of epinephrine. The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for research and drug development in local anesthesia and surgical hemostasis.
Executive Summary
Epinephrine is a common additive to local anesthetics like lidocaine to induce vasoconstriction, thereby reducing local bleeding, prolonging the anesthetic effect, and decreasing systemic toxicity.[1][2] The optimal concentration of epinephrine, however, is a critical consideration to balance hemostatic efficacy with potential systemic cardiovascular side effects. This guide evaluates the performance of various lidocaine-epinephrine formulations, presenting key data on their hemostatic effects and associated physiological changes.
Comparative Data on Hemostatic Efficacy and Systemic Effects
The following tables summarize quantitative data from key studies, providing a clear comparison of lidocaine with different epinephrine concentrations.
Table 1: Hemostatic Effect and Duration of Action in a Rodent Model
| Formulation | Mean Absorbance at 540 nm (Hemoglobin Assay) | Duration of Anesthetic Action (minutes) |
| 2% Lidocaine (L0) | High (indicating more bleeding) | ~40 |
| 2% Lidocaine + 1:200,000 Epi (L200) | Significantly lower than L0 | ~75 |
| 2% Lidocaine + 1:100,000 Epi (L100) | Significantly lower than L0 | ~80 |
| 2% Lidocaine + 1:80,000 Epi (L80) | Significantly lower than L0 | ~85 |
Source: Adapted from a study in rats and mice.[3][4][5] A lower absorbance value indicates less bleeding.
Table 2: Hemodynamic Changes in a Rodent Model
| Formulation | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) |
| 2% Lidocaine (L0) | Baseline | Relatively lower |
| 2% Lidocaine + 1:200,000 Epi (L200) | Stable | Stable |
| 2% Lidocaine + 1:100,000 Epi (L100) | Increased | Increased |
| 2% Lidocaine + 1:80,000 Epi (L80) | Significantly increased at 5 min post-administration | Higher than L0 |
Source: Adapted from a study in rats.[2][3][5] Higher concentrations of epinephrine were associated with more pronounced hemodynamic changes.
Table 3: Blood Flow Reduction in Human Neck Surgery
| Formulation | Blood Flow Reduction |
| 1% Lidocaine + 1:100,000 Epi | Maximal vasoconstriction |
| 1% Lidocaine + 1:200,000 Epi | No significant difference from 1:100,000 |
| 1% Lidocaine + 1:400,000 Epi | No significant difference from 1:100,000 |
| 1% Lidocaine + 1:800,000 Epi | Significantly less vasoconstriction |
Source: Adapted from a study using laser Doppler flowmetry.[6][7]
Table 4: Hemodynamic Effects and Bleeding in Human Endoscopic Sinus Surgery
| Formulation | Hemodynamic Fluctuation | Surgical Bleeding (Standardized Scale) |
| 2% Lidocaine + 1:100,000 Epi | Significant increase in HR and BP in the first 2 minutes | No statistical difference |
| 2% Lidocaine + 1:200,000 Epi | No significant fluctuation | No statistical difference |
Source: Adapted from a double-blind, randomized clinical trial.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Spectrophotometric Hemoglobin Assay for Hemostasis Assessment in a Rodent Model
Objective: To quantify the amount of bleeding from an incision site.
Protocol:
-
Mice were anesthetized, and a standardized incision was made on the thigh.
-
Capillary blood from the incision site was collected for 3 minutes using a pre-weighed absorbent material.
-
The absorbed blood was eluted into a fixed volume of distilled water to lyse the red blood cells and release hemoglobin.
-
The hemoglobin concentration in the eluate was determined using a spectrophotometric hemoglobin assay.
-
The absorbance of the solution was measured at 540 nm. A higher absorbance corresponds to a higher hemoglobin concentration and, therefore, more significant bleeding.[4]
Laser Doppler Flowmetry for Blood Flow Measurement in Human Surgery
Objective: To measure real-time blood flow in the skin and underlying tissue.
Protocol:
-
A laser Doppler flowmeter probe was placed on the skin surface in the surgical area (e.g., the neck).
-
The probe emits a low-power laser beam that penetrates the tissue.
-
The laser light is scattered by moving red blood cells, causing a Doppler shift in the frequency of the reflected light.
-
The flowmeter detects this frequency shift and calculates a blood flow value in arbitrary units (perfusion units).
-
Baseline blood flow was measured before injection.
-
Following the injection of lidocaine with different epinephrine concentrations, blood flow measurements were taken at 1-minute intervals for 10 minutes to assess the degree of vasoconstriction.[6]
Assessment of Surgical Bleeding in a Clinical Setting
Objective: To qualitatively and quantitatively assess the level of bleeding during surgery.
Protocol:
-
During endoscopic sinus surgery, the surgeon's view of the surgical field was graded at specific intervals.
-
A standardized surgical field grading scale (e.g., Boezaart scale or a simple 4-point scale) was used. These scales typically range from a clear, bloodless field to severe bleeding that significantly obscures the view.
-
Intraoperative blood loss was also estimated by measuring the volume of blood in the suction container and weighing surgical sponges.
-
These measures were compared between groups receiving different concentrations of epinephrine.[8]
Mechanism of Action: Epinephrine-Induced Vasoconstriction
Epinephrine exerts its hemostatic effect primarily through the activation of α1-adrenergic receptors on the smooth muscle cells of blood vessels.[2] This interaction initiates a signaling cascade that leads to vasoconstriction.
References
- 1. Validation of the Modena bleeding score in endoscopic sinus surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejnso.journals.ekb.eg [ejnso.journals.ekb.eg]
- 3. thekingsleyclinic.com [thekingsleyclinic.com]
- 4. med.libretexts.org [med.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. taylorfrancis.com [taylorfrancis.com]
Safety Operating Guide
Standard Operating Procedure: Handling Lidocaine Hydrochloride in a Laboratory Setting
This document provides essential safety and logistical information for the handling of Lidocaine Hydrochloride by researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to ensure personal safety and prevent exposure.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1][2][3] If there is a risk of splashing or generating dust or aerosols, a face shield should be worn in addition to goggles.[1]
-
Hand Protection: Use chemical-resistant gloves.[1][3] Considering double gloving is a recommended practice to enhance protection.[1]
-
Body Protection: A standard laboratory coat or work uniform is required.[1] For tasks with a higher risk of exposure, additional protective garments such as sleevelets, aprons, or disposable suits should be utilized to prevent any skin contact.[1][2]
-
Respiratory Protection: Under conditions of adequate ventilation, respiratory protection is not typically necessary.[1] However, if dust or aerosols are generated, a suitable and approved respirator must be used.[2]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Avoid direct contact with the skin and eyes, and prevent the inhalation of any dust or aerosols.[2][4]
-
Take measures to prevent the formation of dust and aerosols during handling.[2][4]
-
Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.[2][5]
-
Ensure hands are washed thoroughly with soap and water after handling the substance.[2][5]
Storage:
-
Store away from direct sunlight and sources of ignition.[2][4]
-
Do not store with strong oxidizing agents.[1]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][6][7]
-
Skin Contact: Remove all contaminated clothing and shoes.[2] Wash the affected skin area thoroughly with plenty of soap and water.[2][6][8]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[2][6][9]
-
Ingestion: Rinse the mouth thoroughly with water.[2][5] Do NOT induce vomiting. Call a physician or poison control center immediately.[5][9]
Spill and Disposal Procedures
Accidental Release Measures: In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate all non-essential personnel from the spill area.[2]
-
Don personal protective equipment, including respiratory protection, eye protection, gloves, and a lab coat.[2]
-
Prevent the spill from spreading further or entering drains and watercourses.[2][7]
-
Absorb liquid spills with an inert, non-combustible material such as dry sand, earth, or diatomite.[2][7][8] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect the absorbed or swept material and place it into a suitable, labeled container for chemical waste.[7]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol, followed by cleaning with detergent and water.[2][7][8]
Waste Disposal:
-
All waste materials containing this compound must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[2][4][9]
-
Do not dispose of this chemical into the sewer system.[1]
-
Empty or contaminated containers should be treated as hazardous waste and disposed of through an approved waste handling facility.[1][2]
Quantitative Data for this compound
The following table summarizes key quantitative safety data for this compound.
| Data Point | Value | Species | Reference |
| Occupational Exposure Limits | |||
| Time-Weighted Average (TWA) | 15 µg/m³ | N/A | [1] |
| Short-Term Exposure Limit (STEL) | 100 µg/m³ | N/A | [1] |
| Wipe Limit | 150 µ g/100 cm² | N/A | [1] |
| Acute Toxicity | |||
| Oral LD50 | 317 mg/kg | Rat | [5][6] |
| Oral LD50 | 292 mg/kg | Mouse | [6] |
| Intraperitoneal LD50 | 133 mg/kg | Rat | [5] |
| Subcutaneous LD50 | 335 mg/kg | Rat | [5] |
Experimental Workflow: Spill Response
The following diagram outlines the procedural workflow for responding to a this compound spill.
Caption: Workflow for this compound Spill Response.
References
- 1. merck.com [merck.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medline.com [medline.com]
- 4. abmole.com [abmole.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.accentuate.io [cdn.accentuate.io]
- 7. henryschein.ca [henryschein.ca]
- 8. msdsdigital.com [msdsdigital.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
